[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanamine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.H2O/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11;/h2-7H,8,12H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBPKDQBFQPLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate chemical structure and properties
This technical guide provides a comprehensive analysis of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate , a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the design of Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands.
Chemical Identity & Structural Analysis[1][2][3][4][5]
This compound represents a "privileged scaffold" in drug discovery, combining a polar, basic imidazole head group with a reactive primary amine tail via a phenyl linker.
Nomenclature & Identifiers
-
Chemical Name: [4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine hydrate
-
Systematic Name: 1-(4-(Aminomethyl)phenyl)-2-methyl-1H-imidazole hydrate
-
Molecular Formula:
-
Molecular Weight (Anhydrous): 187.24 g/mol
-
Component Analysis:
-
Core: Phenyl ring (1,4-disubstituted).
-
Head: 2-Methylimidazole (attached at N1).[1]
-
Tail: Methanamine (
, primary amine).
-
Structural Visualization (Pharmacophore Map)
The following diagram illustrates the key pharmacophoric features that make this molecule valuable in ligand design.
Figure 1: Pharmacophore map highlighting the functional zones of the molecule.
Physicochemical Properties[5][6][7][8][9]
Understanding the physical behavior of this hydrate is critical for accurate stoichiometry in synthesis.
| Property | Value / Description | Causality/Implication |
| Physical State | White to off-white crystalline solid | The hydrate form stabilizes the crystal lattice, preventing the amorphous deliquescence often seen in pure benzylamines. |
| Solubility | Soluble in DMSO, MeOH, Dilute HCl | The basic imidazole (pKa ~7.5) and amine (pKa ~9.5) facilitate solubility in acidic aqueous media. |
| Hygroscopicity | Moderate | As a hydrate, it exists in equilibrium with atmospheric moisture. Critical: Water content must be determined (KF titration) before use in stoichiometry-sensitive reactions. |
| pKa (Calculated) | ~7.2 (Imidazole), ~9.6 (Amine) | Dual basic centers. The imidazole nitrogen (N3) can protonate at physiological pH, aiding solubility and binding. |
Synthetic Routes & Process Chemistry
The synthesis typically follows a convergent two-step protocol starting from 4-fluorobenzonitrile. This route is preferred over direct coupling to 4-chlorobenzylamine due to chemoselectivity issues.
Reaction Workflow
Figure 2: Two-step synthetic pathway via Nucleophilic Aromatic Substitution (
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
-
Rationale: The electron-withdrawing nitrile group activates the fluorine at the para-position, enabling
displacement by the imidazole nitrogen. -
Protocol:
-
Charge a reaction vessel with 4-fluorobenzonitrile (1.0 eq), 2-methylimidazole (1.2 eq), and Potassium Carbonate (
) (2.0 eq). -
Suspend in anhydrous DMF or DMSO (5-10 volumes).
-
Heat to 100–120°C for 12–16 hours. Monitor by HPLC/TLC.
-
Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and dry.
-
Self-Validating Check: The disappearance of the fluorine signal in
-NMR confirms conversion.
-
Step 2: Reduction to [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine
-
Rationale: We select Raney Nickel/Hydrogen or LiAlH4 to reduce the nitrile to the primary amine without reducing the aromatic rings.
-
Protocol:
-
Dissolve the nitrile intermediate in Methanolic Ammonia (for Raney Ni) or dry THF (for
). -
Hydrogenation (Preferred): Add Raney Ni (cat.), pressurize with
(50 psi), and stir at RT for 6-12 hours. -
Filtration: Filter through Celite to remove catalyst (Caution: Pyrophoric).
-
Isolation: Concentrate the filtrate. The residue is often treated with a controlled amount of water/solvent during crystallization to yield the hydrate .
-
Applications in Drug Design
This molecule acts as a versatile linker-pharmacophore hybrid .
Kinase Inhibition (Type II Inhibitors)
In many kinase inhibitors (e.g., structures related to Nilotinib or Dasatinib), the "tail" region extends into the solvent-exposed area of the ATP binding pocket.
-
Mechanism: The 2-methylimidazole moiety often forms hydrogen bonds with the hinge region or specific gatekeeper residues.
-
Linker: The benzylamine chain provides the necessary length and geometry to connect the hinge-binding motif to the solubilizing tail.
Fragment-Based Drug Discovery (FBDD)
Because of its low molecular weight (<200 Da) and high ligand efficiency, this compound is an excellent "fragment" for screening against GPCRs and enzymes. The primary amine allows for rapid library generation via amide coupling with carboxylic acids.
Handling, Stability, & Analytics
Storage & Stability[8]
-
Hygroscopicity: As a hydrate, the compound is stable but can absorb excess moisture. Store in a tightly sealed container, preferably in a desiccator.
-
Oxidation: The primary amine is susceptible to air oxidation (forming N-oxides or carbamates with
) over long periods. Store under inert gas (Nitrogen/Argon) at 4°C.
Analytical Characterization
-
HPLC: Use a C18 column with a basic buffer (Ammonium Bicarbonate, pH 10) or an acidic buffer (0.1% TFA) to ensure good peak shape for the basic amine.
-
NMR (
): Look for the diagnostic singlet of the methyl group on the imidazole (~2.3-2.5 ppm) and the benzylic doublet/singlet (~3.8-4.0 ppm). -
Water Content: Perform Karl Fischer (KF) titration to determine the exact hydration state (
) before using in stoichiometry calculations.
References
-
Synthesis of Fluorobenzonitriles (Precursor Chemistry)
-
Title: "Process for preparing fluorobenzonitriles."[2]
- Source: US P
- URL
-
-
Imidazole-Based Kinase Inhibitors (Contextual Application)
- Title: "Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)
- Source: Molecules (via NCBI PMC).
-
URL:[Link]
-
General Properties of Benzylamines
- Title: "Benzylamine - Wikipedia" (General class properties).
- Source: Wikipedia.
-
URL:[Link]
-
Related Intermediate (Benzonitrile Precursor)
Sources
- 1. PubChemLite - 4-(2-methyl-1h-imidazol-1-yl)benzonitrile (C11H9N3) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 4-(imidazol-1-yl)benzylamine (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 5. 1-Benzyl-2-methylimidazole technical grade, 90 13750-62-4 [sigmaaldrich.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate
Foreword: The Imperative of Rigorous Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a safe and efficacious therapeutic is paved with meticulous scientific investigation. A foundational element of this journey is the comprehensive physicochemical characterization of the active pharmaceutical ingredient (API). This guide is dedicated to providing researchers, scientists, and drug development professionals with a robust framework for evaluating the core physicochemical attributes of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate. The imidazole moiety is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds.[1] Understanding the properties of this specific hydrated amine is crucial for formulation development, ensuring bioavailability, and maintaining stability throughout the drug product's lifecycle.[2]
This document moves beyond a mere recitation of protocols. As a senior application scientist, the emphasis here is on the why—the scientific rationale that underpins our experimental choices. Each method is presented as part of a self-validating system, ensuring the integrity and trustworthiness of the data generated. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages established principles of pharmaceutical analysis and data from structurally related imidazole derivatives to provide a predictive and methodological blueprint.[3]
Structural Elucidation and Identity Confirmation
The initial and most critical step in characterizing any API is the unambiguous confirmation of its chemical structure and identity. For this compound, a multi-technique approach is essential to ensure both the covalent structure and the presence of the hydrate form are confirmed.
Spectroscopic Confirmation
A suite of spectroscopic methods should be employed to build a comprehensive picture of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core organic structure.[4] The expected chemical shifts and coupling constants for the benzyl, methyl, and imidazolyl protons and carbons provide a definitive fingerprint of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and can provide evidence of the hydrate form.[5] Key vibrational bands for the N-H stretch of the amine, C=N of the imidazole ring, and the characteristic broad O-H stretch of water molecules in a hydrate crystal lattice should be scrutinized.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the anhydrous form of the molecule, providing a high degree of confidence in its identity.[4]
Elemental Analysis
Combustion analysis provides the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen.[5] The results should be compared against the theoretical values for the proposed hydrated structure to further corroborate its composition.
The Nature of the Solid State: Crystallinity and Hydration
The solid-state properties of an API profoundly influence its stability, solubility, and manufacturability.[7] For a hydrated compound, understanding the nature and stability of the hydrate is paramount.
Powder X-Ray Diffraction (PXRD)
PXRD is the gold standard for analyzing the crystalline nature of a pharmaceutical solid.[8] A distinct diffraction pattern with sharp peaks indicates a crystalline material, while a broad, diffuse halo is characteristic of an amorphous substance. The PXRD pattern serves as a unique fingerprint for a specific crystalline form.
Thermal Analysis
Thermal analysis techniques are crucial for investigating the hydration state and thermal stability of the compound.[9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrate, a distinct weight loss step corresponding to the loss of water molecules will be observed.[7] The stoichiometry of the hydrate can be determined from the percentage of weight loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, desolvation (dehydration), and crystallization.[8] For a hydrate, an endothermic event corresponding to the dehydration process will be observed, often followed by the melting of the anhydrous form at a higher temperature.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the uptake and loss of water vapor by a sample as a function of relative humidity (RH) at a constant temperature.[2] This is a critical experiment for understanding the stability of the hydrate form under various humidity conditions and for identifying any potential for deliquescence or conversion to other hydrate or anhydrous forms.[9]
Experimental Workflow for Solid-State Characterization
Caption: Workflow for the identity and solid-state characterization of the API.
Physicochemical Properties Influencing Biopharmaceutical Performance
The solubility and dissociation constant (pKa) are fundamental parameters that govern the absorption and bioavailability of an orally administered drug.
Aqueous Solubility
The equilibrium solubility of an API is a critical determinant of its dissolution rate and subsequent absorption. The shake-flask method is a reliable technique for determining solubility.[3]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Incubation: Add an excess of the API to each buffered solution in sealed vials. Agitate the vials at a constant temperature (typically 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Sampling and Analysis: Withdraw a sample from each vial and filter it to remove undissolved solids. Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For this compound, there are two key ionizable centers: the basic amine group and the basic imidazole ring. The pKa values will dictate the extent of ionization at different physiological pHs, which in turn affects solubility and membrane permeability. Potentiometric titration is a standard method for pKa determination.
| Parameter | Predicted Value | Significance |
| Aqueous Solubility (pH 7.4) | Moderately Soluble | Influences dissolution in the small intestine. |
| pKa (Amine) | ~9-10 | Primarily ionized in the stomach and small intestine. |
| pKa (Imidazole) | ~6-7 | Ionization state is pH-dependent in the physiological range. |
| Table 1: Predicted Physicochemical Properties |
Stability Assessment: Ensuring Drug Product Integrity
A comprehensive stability testing program is essential to determine the shelf-life of the API and to identify potential degradation pathways.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.
Protocol: Forced Degradation
-
Stress Conditions: Expose solutions of the API to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl
-
Basic Hydrolysis: 0.1 N NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Stress: Elevated temperature (e.g., 60 °C)
-
Photostability: Exposure to light (ICH Q1B guidelines)
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Logical Flow for Stability Assessment
Caption: Logical progression for assessing the stability of the API.
ICH Stability Studies
Formal stability studies under conditions defined by the International Council for Harmonisation (ICH) are required to establish the re-test period for the drug substance.
| Condition | Temperature | Relative Humidity |
| Long-term | 25 °C ± 2 °C | 60% RH ± 5% RH |
| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH |
| Table 2: ICH Stability Testing Conditions |
Conclusion: A Roadmap for Successful Development
The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the essential data-driven foundation for its successful development as a pharmaceutical agent. By understanding its identity, solid-state properties, solubility, pKa, and stability, drug development professionals can make informed decisions regarding formulation design, manufacturing processes, and storage conditions. This rigorous, science-led approach is indispensable for navigating the complexities of pharmaceutical development and ultimately delivering a safe, effective, and stable drug product to patients.
References
-
Surov, A. O., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceuticals, 13(10), 313. [Link]
-
Fábián, L. (2009). Solid State Characterizations of Pharmaceutical Hydrates. In Polymorphism in the Pharmaceutical Industry (pp. 299-326). Wiley-VCH. [Link]
-
MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia. [Link]
-
proUmid. (n.d.). Hydrate Formation | DVS hydrate analysis. proUmid GmbH & Co. KG. Retrieved from [Link]
-
Reddy, T. S., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(1), 125-131. [Link]
-
Parab, V. H., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(6), 2725-2728. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2013). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-650. [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5849. [Link]
-
Kumar, D., et al. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Saudi Chemical Society, 21(1), 107-113. [Link]
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Unveiling the Solubility Profile of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility profile of the novel pharmaceutical intermediate, [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate. In the landscape of drug discovery and development, a thorough understanding of a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the anticipated solubility characteristics of this compound, robust methodologies for its empirical determination, and the underlying physicochemical principles governing its behavior in aqueous and organic media.
Predicted Physicochemical Properties and Solubility Profile
Molecular Structure and Functional Group Analysis:
The molecule comprises three key functional regions that dictate its solubility:
-
A Benzylamine Moiety: The primary amine group (-NH2) is basic and capable of protonation, which significantly enhances aqueous solubility, particularly in acidic to neutral pH ranges. The benzyl group, while largely hydrophobic, provides a structural backbone.
-
A 2-Methylimidazole Ring: The imidazole ring is a versatile heterocycle. It possesses both a basic nitrogen (the sp2-hybridized nitrogen) that can be protonated and an acidic nitrogen (the N-H proton), making it amphoteric.[2][3] The presence of the methyl group slightly increases its lipophilicity.
-
Hydrate Form: The presence of water molecules in the crystal lattice (hydrate) suggests that the compound has a propensity to interact with water, which can influence its dissolution rate and equilibrium solubility.
Computed Physicochemical Properties of the Anhydrous Form:
| Property | Predicted Value | Source | Significance for Solubility |
| Molecular Weight | 187.24 g/mol | PubChem[1] | A relatively low molecular weight generally favors higher solubility. |
| XLogP3 | 0.9 | PubChem[1] | A low positive LogP value suggests a favorable balance between hydrophilicity and lipophilicity, indicating potential for reasonable solubility in both aqueous and some organic solvents. |
| Hydrogen Bond Donor Count | 2 | PubChem[1] | The primary amine and the imidazole N-H are capable of donating hydrogen bonds, which is crucial for interaction with protic solvents like water. |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | The nitrogen atoms in the imidazole ring and the primary amine can accept hydrogen bonds, further enhancing interactions with protic solvents. |
Predicted Solubility Behavior:
-
Aqueous Solubility: Due to the presence of multiple ionizable groups (the primary amine and the imidazole ring) and a low XLogP3 value, this compound is predicted to exhibit moderate to good aqueous solubility . The solubility is expected to be highly pH-dependent. At acidic pH, both the benzylamine and the imidazole moieties will be protonated, leading to the formation of a highly water-soluble cationic species. As the pH increases towards the pKa of the primary amine (typically around 9-10 for benzylamines), the compound will become less charged and its aqueous solubility is expected to decrease.[4]
-
Organic Solvent Solubility: The solubility in organic solvents will be governed by the polarity of the solvent and its ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the amine and imidazole groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected as these solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the polar regions of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the overall polar nature of the molecule. The hydrophobic benzyl and methyl groups are insufficient to overcome the strong intermolecular forces of the polar functional groups.
-
Experimental Determination of Solubility: Protocols and Methodologies
To move beyond prediction and obtain definitive solubility data, rigorous experimental evaluation is essential. The following are detailed protocols for determining the thermodynamic solubility of this compound.
Shake-Flask Method (Thermodynamic Equilibrium Solubility)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, followed by quantification of the dissolved compound in the supernatant.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., purified water, pH-adjusted buffers, various organic solvents). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Potentiometric Titration for pKa and pH-Dependent Solubility
Given the ionizable nature of the compound, its aqueous solubility will be highly dependent on pH. Potentiometric titration is an excellent method to determine the pKa values of the amine and imidazole groups, which in turn allows for the calculation of the pH-solubility profile.
Protocol:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in deionized water or a suitable co-solvent if necessary.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve. The intrinsic solubility of the neutral species can also be derived from this data.
Caption: Workflow for Potentiometric Titration to Determine pKa.
Influence of Physicochemical Parameters on Solubility
Effect of pH
The aqueous solubility of this compound is expected to be lowest at a pH between the pKa of the imidazole nitrogen and the pKa of the benzylamine. In highly acidic solutions, the dicationic form will predominate, leading to high solubility. In moderately basic solutions, the neutral form will be more prevalent, resulting in lower solubility. At very high pH, the imidazolide anion could form, potentially increasing solubility again, although this is less relevant under physiological conditions.
Effect of Temperature
For most solid solutes, solubility increases with temperature. The dissolution process for this compound is likely to be endothermic, meaning that its solubility in both aqueous and organic solvents will probably increase at higher temperatures. This can be experimentally verified by conducting shake-flask experiments at different temperatures.
Effect of Solvent Polarity
The principle of "like dissolves like" is a good predictor of solubility in organic solvents. The presence of both polar (amine, imidazole) and non-polar (benzyl, methyl) groups gives the molecule a degree of amphiphilicity. A systematic study of its solubility in a range of solvents with varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) will provide a comprehensive understanding of its solvation properties.
Conclusion
While direct experimental data for the solubility of this compound is not yet publicly available, a strong predictive framework can be established based on its molecular structure and the computed physicochemical properties of its anhydrous form. The compound is anticipated to have moderate to good, pH-dependent aqueous solubility and good solubility in polar organic solvents. For definitive characterization, the detailed experimental protocols provided in this guide, particularly the shake-flask method and potentiometric titration, should be employed. A thorough understanding of the solubility profile is a critical early-stage activity in the drug development process, enabling rational formulation design and facilitating the progression of this promising intermediate towards clinical application.
References
-
Parshad, H., Frydenvang, K., Liljefors, T., & Larsen, C. S. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 237(1-2), 193-207. [Link]
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Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. [Link]
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Domanska, U., & Lukaszewicz, E. (2003). Solubility of imidazoles, benzimidazoles, and phenylimidazoles in dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene. Journal of Chemical & Engineering Data, 48(3), 631-635. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4913134, (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine. [Link]
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FooDB. (2010). Showing Compound Benzylamine (FDB012059). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 795, Imidazole. [Link]
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Solubility of Things. (n.d.). Imidazole. [Link]
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Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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The Ascendant Trajectory of 2-Methylimidazole Benzylamine Derivatives in Medicinal Chemistry: A Technical Guide
Abstract
The confluence of the 2-methylimidazole and benzylamine scaffolds has given rise to a class of derivatives with profound implications for medicinal chemistry. This technical guide provides an in-depth exploration of these compounds, navigating through their synthetic pathways, diverse biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to serve as a comprehensive resource for advancing the discovery and development of novel therapeutics based on this promising molecular framework.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the benzimidazole nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets. The incorporation of a methyl group at the 2-position of the imidazole ring often enhances lipophilicity and can influence the steric and electronic properties of the molecule, thereby modulating its biological activity.
The benzylamine moiety, on the other hand, provides a versatile handle for introducing structural diversity and tailoring the pharmacokinetic and pharmacodynamic properties of a molecule. The N-benzyl group, in particular, has been shown to be a key substituent in many biologically active compounds, contributing to enhanced potency and target engagement.[1][3] The strategic combination of these two pharmacophores in the form of 2-methylimidazole benzylamine derivatives has unlocked a rich chemical space for the development of novel therapeutic agents with a broad spectrum of activities. This guide delves into the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.
Synthetic Strategies: Constructing the 2-Methylimidazole Benzylamine Core
The synthesis of 2-methylimidazole benzylamine derivatives can be broadly approached through two primary routes: N-alkylation of a pre-formed 2-methylbenzimidazole core or a multi-component reaction to construct the benzimidazole ring with the N-benzyl substituent in place.
N-Alkylation of 2-Methyl-1H-benzimidazole
A common and straightforward method involves the direct N-alkylation of 2-methyl-1H-benzimidazole with a suitable benzyl halide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the benzyl halide.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the appropriately substituted benzyl chloride or benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to a temperature ranging from 60°C to 100°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4][5]
Figure 1: General workflow for the N-alkylation synthesis of N-benzyl-2-methyl-1H-benzimidazole derivatives.
One-Pot Synthesis from o-Phenylenediamines
More convergent approaches involve the one-pot synthesis from o-phenylenediamine, an aldehyde, and a methyl source. This method often utilizes a catalyst to drive the cyclization and subsequent aromatization to the benzimidazole core.
Experimental Protocol: One-Pot Synthesis
-
In a reaction vessel, combine o-phenylenediamine (1.0 eq) and a substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA).[6]
-
The source of the 2-methyl group can be acetic acid, which also serves as a reactant and acidic catalyst.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., 10% NaOH solution) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization.[6]
Anticancer Activity: A Promising Frontier
Derivatives of 2-methylimidazole benzylamine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of these derivatives.[9][10] Key findings from various studies indicate that:
-
Substitution on the Benzyl Ring: The nature and position of substituents on the N-benzyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens or nitro groups, at the para-position of the benzyl ring have been shown to enhance cytotoxicity in some series.[1][8]
-
Substitution on the Benzimidazole Core: Modifications at the 5- and 6-positions of the benzimidazole ring can also modulate activity. For instance, the introduction of a chloro or nitro group at the 6-position has been reported to increase anticancer efficacy.[1]
-
Lipophilicity: A correlation between increased lipophilicity and enhanced cytotoxic effect has been observed, suggesting that improved cell membrane permeability may play a role in the activity of these compounds.[9]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2-methylimidazole benzylamine derivatives against various human cancer cell lines.
| Compound ID | R (Benzimidazole) | R' (Benzyl) | Cell Line | IC50 (µM) | Reference |
| 2a | H | 4-Cl | A549 (Lung) | 111.70 | [7] |
| 2a | H | 4-Cl | DLD-1 (Colon) | 185.30 | [7] |
| 1d | 6-Cl | H | MCF-7 (Breast) | >100 | [1] |
| 2d | 6-NO₂ | H | MCF-7 (Breast) | 55.3 | [1] |
| 4k | 6-Cl | 4-Cl | MCF-7 (Breast) | 12.7 | [1] |
Table 1: In vitro anticancer activity (IC50) of selected 2-methylimidazole benzylamine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 values using appropriate software.[11][12]
Figure 2: A simplified workflow of the MTT assay for determining the cytotoxicity of test compounds.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2-Methylimidazole benzylamine derivatives have emerged as a promising class of compounds with potent activity against a range of pathogenic bacteria and fungi.[13][14]
Structure-Activity Relationship (SAR) for Antimicrobial Action
The antimicrobial efficacy of these derivatives is also heavily influenced by their structural features:
-
N-Alkylation: The presence of an N-benzyl group is often crucial for antimicrobial activity. Variations in the substituents on the benzyl ring can fine-tune the potency and spectrum of activity.[13]
-
Halogenation: The introduction of halogen atoms, such as chlorine, on either the benzimidazole or the benzyl ring has been shown to enhance antibacterial activity.[1][14]
-
Thioether Linkage: Derivatives incorporating a benzylthio group at the 2-position of the benzimidazole have demonstrated significant antibacterial effects.[13][14]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-methylimidazole benzylamine derivatives against various microbial strains.
| Compound ID | R (Benzimidazole) | R' (Benzyl) | Organism | MIC (µg/mL) | Reference |
| 7b | H | 4-Cl (on benzylthio) | E. coli | 140 | [13] |
| 7f | H | 4-CH₃ (on benzylthio) | S. aureus | 290 | [13] |
| 4k | 6-Cl | 4-Cl | C. albicans | 8 | [1] |
| 4k | 6-Cl | 4-Cl | A. niger | 16 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of selected 2-methylimidazole benzylamine derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 3: A schematic representation of the broth microdilution method for MIC determination.
Antiviral Potential: An Emerging Area of Investigation
While the anticancer and antimicrobial properties of 2-methylimidazole benzylamine derivatives are relatively well-documented, their potential as antiviral agents is a more nascent field of study. However, the broader class of benzimidazole derivatives has shown significant promise against a variety of DNA and RNA viruses.[1][11][14]
Insights from the Broader Benzimidazole Class
Several N-substituted benzimidazole derivatives have demonstrated potent antiviral activity against viruses such as:
-
Zika Virus (ZIKV): Certain N-benzyl benzimidazole derivatives have shown inhibitory effects against ZIKV, with structure-activity relationship studies indicating the importance of substituents at the N-1, C-2, and C-5 positions of the benzimidazole ring.
-
Respiratory Syncytial Virus (RSV): Some 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have exhibited potent activity against RSV.
-
Hepatitis B Virus (HBV): Certain benzimidazole derivatives have shown excellent anti-HBV effectiveness.[11]
-
Human Immunodeficiency Virus (HIV): Some benzimidazole derivatives have been identified as HIV-1 inhibitors.[11]
Future Directions and Experimental Approach
The existing data on the antiviral activity of the broader benzimidazole class provides a strong rationale for the systematic evaluation of 2-methylimidazole benzylamine derivatives. A standard approach to screen for antiviral activity is the plaque reduction assay.
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration) value.[4]
Figure 4: Overview of the plaque reduction assay for evaluating antiviral activity.
Conclusion and Future Perspectives
The 2-methylimidazole benzylamine scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy as anticancer and antimicrobial agents, underscores their significance in medicinal chemistry. While the exploration of their antiviral potential is still in its early stages, the promising results from the broader benzimidazole class provide a compelling impetus for further investigation.
Future research should focus on expanding the chemical diversity of this class of compounds through combinatorial synthesis and exploring their mechanisms of action in greater detail. The application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in guiding the rational design of more potent and selective derivatives. The continued exploration of 2-methylimidazole benzylamine derivatives holds the promise of delivering next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and virology.
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. A., & Al-Salahi, R. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22867-22883. [Link]
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Kauthale, S. S., & Charde, M. S. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 13(6), 2568-2576. [Link]
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Stability of Amine Hydrates in Pharmaceutical Building Blocks
This guide serves as a technical whitepaper for researchers and drug development professionals, focusing on the stability, characterization, and management of amine hydrates in pharmaceutical building blocks.
A Technical Guide for Solid-State Chemistry and Process Development
Executive Summary
In pharmaceutical development, amine-functionalized building blocks are ubiquitous yet notoriously prone to hydration. The nitrogen atom’s lone pair acts as a potent hydrogen bond acceptor, while N-H protons serve as donors, creating a high propensity for water incorporation into the crystal lattice. Distinguishing between a stable hydrate and a hygroscopic anhydrate is not merely an academic exercise; it dictates processability, shelf-life, and regulatory compliance. This guide outlines the thermodynamic principles, characterization workflows, and experimental protocols required to master amine hydrate stability.
Thermodynamic Fundamentals: The Driving Force
The stability of an amine hydrate relative to its anhydrous counterpart is governed by the Gibbs free energy difference (
Lattice Energy and H-Bonding
Amine hydrates form when the inclusion of water molecules lowers the total lattice energy. Water acts as a "molecular glue," bridging amine groups that might otherwise pack inefficiently due to steric hindrance or charge repulsion (in salts).
-
Stoichiometric Hydrates: Water occupies specific lattice sites (channels or isolated pockets).[1] The ratio of water to host is fixed (e.g., Piperazine hexahydrate).
-
Non-Stoichiometric Hydrates: Water fills continuous channels; the occupancy varies with ambient humidity, often leading to hysteresis in sorption isotherms.
The Critical Water Activity ( )
For any hydrate-anhydrate system, there exists a critical water activity (
-
If ambient
: The Hydrate is the thermodynamically stable form.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
If ambient
: The Anhydrate is stable.
Characterization Workflow: The "Triad" Approach
Relying on a single analytical technique leads to misinterpretation. A "Triad" approach—combining Thermal, Structural, and Gravimetric analysis—is required for definitive characterization.
Visualization: Characterization Decision Tree
The following diagram outlines the logical flow for identifying and characterizing a suspected amine hydrate.
Figure 1: Decision tree for the systematic characterization of amine hydrates, integrating thermal and structural data.
Data Interpretation Guide
| Technique | Observation in Amine Hydrate | Observation in Hygroscopic Anhydrate | Mechanistic Insight |
| TGA | Stepwise weight loss at specific T (often <100°C). Stoichiometric match (e.g., ~16% for monohydrate of MW 100). | Continuous, gradual weight loss starting from ambient T. | Distinguishes bound lattice water from surface adsorption. |
| DSC | Broad endotherm (dehydration) followed by sharp melting endotherm. | No dehydration event; possible glass transition ( | Energy required to break H-bonds and remove water from the lattice. |
| PXRD | Unique diffraction peaks distinct from the anhydrous form. | Pattern matches anhydrous form (halo if amorphous). | Confirms water is structurally integrated into the unit cell. |
Experimental Protocols
To validate stability, one must move beyond characterization to stress testing.
Protocol A: Slurry Bridging (Thermodynamic Equilibrium)
This is the "Gold Standard" for determining the stable form at a specific
Objective: Determine if the Hydrate or Anhydrate is stable at room temperature. Materials: Anhydrous amine, Water, Organic solvent (e.g., Isopropanol), Magnetic stirrer.
-
Preparation: Prepare a saturated solution of the amine in a water/solvent mixture with a known water activity (e.g., 50:50 IPA:Water
). -
Seeding: Add excess solid amine (50% anhydrous, 50% hydrate if available) to create a slurry.
-
Equilibration: Stir at controlled temperature (25°C) for 48–72 hours.
-
Analysis: Filter the solid phase and immediately analyze via PXRD.
-
Result: The phase that grows at the expense of the other is the thermodynamically stable form.
-
Protocol B: Dynamic Vapor Sorption (DVS)
Objective: Define the Critical Water Activity (
-
Loading: Load ~10-20 mg of anhydrous amine into the DVS pan.
-
Cycle:
-
Sorption: 0%
90% RH in 10% steps (equilibrium criterion: /min). -
Desorption: 90%
0% RH.
-
-
Analysis: Plot Mass Change (%) vs. Target RH.
-
Hysteresis: A gap between sorption and desorption curves indicates a stable hydrate zone. The desorption inflection point approximates
for dehydration.
-
Stability Landscape Visualization
Understanding the relationship between Free Energy (
Figure 2: Thermodynamic stability map showing the inversion of stability between anhydrous and hydrated forms driven by water activity.
Regulatory & Manufacturing Implications
-
API Processing: If an amine forms a stable hydrate at
, wet granulation processes using water must be carefully controlled. The drying step may remove lattice water, generating a high-energy amorphous phase or a metastable anhydrate that reverts to the hydrate on the shelf. -
Patent Strategy: Hydrates are distinct crystal forms.[2][3] Identifying a stable amine hydrate can offer a unique intellectual property (IP) position distinct from the anhydrous form.[4]
-
Excipient Compatibility: Excipients with high water content (e.g., MCC) can transfer moisture to an anhydrous amine, triggering a phase change inside the tablet.
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Methodological & Application
Application Note & Protocols: A Guide to the Synthetic Preparation of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate
Abstract: This document provides a detailed scientific guide for the synthesis of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate, a key building block in contemporary pharmaceutical research and development. Two primary, robust synthetic strategies are presented, commencing from readily available starting materials. The first route proceeds via a copper-catalyzed C-N coupling to form a benzonitrile intermediate, followed by chemical or catalytic reduction. The second route involves the N-alkylation of 2-methylimidazole with a nitrobenzyl halide, followed by the reduction of the nitro group. This guide offers in-depth experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route based on laboratory scale, safety considerations, and available resources.
Introduction and Strategic Overview
[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine is a versatile bifunctional molecule, incorporating a substituted imidazole ring and a primary benzylic amine. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The preparation of this molecule can be approached through several logical retrosynthetic disconnections. This guide focuses on two field-proven, efficient, and scalable pathways, summarized below.
Figure 1: High-level overview of the two primary synthetic routes.
Route A: Synthesis via Nitrile Intermediate
This pathway is arguably the most direct. It involves the formation of the core aryl-imidazole C-N bond, followed by the transformation of a nitrile functional group into the target primary amine.
Step 1: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile
The key transformation in this step is the creation of a bond between the N1 position of 2-methylimidazole and the C4 position of the benzene ring. This is efficiently achieved through a copper-catalyzed Ullmann condensation reaction.[1][2][3]
Causality & Mechanistic Insight: The Ullmann reaction is a classic method for forming aryl-heteroatom bonds.[3] It typically requires a copper catalyst (often Cu(I)), a base, and a polar aprotic solvent at elevated temperatures.[1] The reaction proceeds via the formation of a copper(I)-imidazolide species, which then undergoes a nucleophilic aromatic substitution reaction with the activated aryl halide. Electron-withdrawing groups, such as the nitrile group on the benzonitrile, facilitate this substitution. Modern protocols often use ligands like N,N'-dimethylethylenediamine to improve catalyst solubility and reaction rates at lower temperatures.[4]
Sources
Technical Guide: Efficient Incorporation of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine into Peptidomimetics
This Application Note and Protocol is designed for researchers and medicinal chemists integrating [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate into peptide backbones or small molecule drug candidates.
The protocol addresses specific challenges associated with this building block: hydrate management , imidazole basicity , and chemoselective coupling .
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine is a specialized building block often used to introduce a "Histidine-like" basic motif into peptidomimetics or to modulate the physicochemical properties (solubility, lipophilicity) of a drug scaffold.
Key Chemical Characteristics
| Feature | Specification | Implication for Protocol |
| Functional Group | Primary Benzylamine | Highly nucleophilic; rapid coupling kinetics expected. |
| Heterocycle | 2-Methyl-Imidazole (N1-linked) | The N3 nitrogen is basic ( |
| Sterics | 2-Methyl Substitution | Provides steric hindrance around the imidazole N3, reducing the risk of N-acylation side reactions compared to unsubstituted imidazole. |
| Solid State | Hydrate | CRITICAL: Contains lattice water. Direct use with carbodiimides (EDC/DCC) without drying will lead to reagent consumption and urea formation. |
Pre-Coupling Considerations
The "Hydrate" Challenge
The presence of water is the primary cause of low yields when using this reagent. Water competes with the amine for the activated ester, hydrolyzing it back to the carboxylic acid or consuming the coupling reagent.
-
Strategy A (Azeotropic Drying): For moisture-sensitive activations (e.g., Acid Chlorides, CDI), dissolve the amine hydrate in Toluene or Benzene and rotovap to dryness (2x) to remove water azeotropically.
-
Strategy B (Reagent Excess): When using uronium salts (HATU/HBTU), use a slight excess of coupling reagent (1.2–1.5 eq) to account for hydrolysis, provided the carboxylic acid is not precious.
Imidazole Basicity & Protection
Unlike Histidine, where the imidazole is often Trityl-protected, this building block is typically used unprotected.
-
Risk: The basic imidazole nitrogen can form an acyl-imidazolium intermediate.[1] While this is an activated species that can transfer the acyl group to the primary amine, it consumes coupling reagent.
-
Solution: Ensure the primary amine is the most nucleophilic species by maintaining a basic pH (via DIPEA) and using a highly reactive active ester (At-7 or Obzt ester from HATU).
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU/DIPEA)
Recommended for high-value peptide fragments or convergent synthesis.
Reagents:
-
Carboxylic Acid Component (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 – 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)
-
Solvent: Anhydrous DMF or DMAc (DCM is often poor for imidazole solubility).
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 eq) specifically to this mixture. Stir at 0°C for 5–10 minutes. Color change to yellow/orange indicates active ester formation.
-
Amine Preparation: In a separate vial, dissolve This compound (1.1 eq) in minimal DMF. Add DIPEA (1.0 eq) to this vial to ensure the amine is free-based and to buffer the hydrate water.
-
Coupling: Add the Amine solution dropwise to the Activated Acid solution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by LCMS.[2] Look for the product mass [M+H]+. The imidazole moiety usually gives a sharp peak.
-
-
Quench: Quench with a small amount of water or saturated NH₄Cl solution.
Protocol B: Cost-Effective Scale-Up (EDC/HOBt)
Recommended for gram-scale synthesis where reagents must be economical.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
Amine Hydrate (1.1 eq)
-
HOBt (anhydrous) or Oxyma (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF/DCM (1:1 mixture).
Critical Modification for Hydrate:
-
Drying Step: Dissolve the Amine Hydrate in DCM/Toluene (1:1) and evaporate to dryness before the reaction if possible. If not, increase EDC to 1.5 eq.
-
Procedure:
-
Dissolve Acid and HOBt in solvent.
-
Add EDC[3]·HCl and stir for 15 min at 0°C.
-
Add the (dried) Amine and DIPEA.
-
Stir overnight (12–16h). Carbodiimide couplings are slower than HATU.
-
Workup & Purification (The "Basic" Trap)
The Pitfall: Standard peptide workups often involve washing with 1N HCl to remove excess amine. DO NOT DO THIS. The imidazole group will protonate, becoming a water-soluble salt, and your product will be lost in the aqueous waste.
Optimized Workup Procedure
-
Dilution: Dilute the reaction mixture (DMF) with EtOAc (Ethyl Acetate) or DCM/Isopropanol (3:1) if solubility is low.
-
Basic Wash: Wash the organic layer with Saturated NaHCO₃ (3x). This removes unreacted acid, HOBt, and HATU byproducts.
-
Water Wash: Wash with Brine/Water (1:1) to remove DMF.
-
Drying: Dry over Na₂SO₄ and concentrate.
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 10 : 1).
-
Note: The Ammonia (NH₄OH) is crucial to prevent the imidazole from "streaking" on the silica column.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for coupling and purification, highlighting the critical "No Acid Wash" path.
Figure 1: Decision tree for coupling [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine, emphasizing the critical avoidance of acidic workups.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield | Water from hydrate hydrolyzed the Active Ester. | Azeotrope the amine with toluene before use or switch to HATU (excess). |
| Product in Aqueous Waste | Acidic workup protonated the imidazole. | Recover aqueous layer, adjust pH to >9 with NaOH, and re-extract with DCM/IPA. |
| Streaking on TLC/Column | Interaction of imidazole with Silica silanols. | Add 1% Triethylamine or 1% NH₄OH to your eluent. |
| No Reaction | Amine formed a salt with the Carboxylic Acid (no activation). | Ensure Pre-activation of the acid (Acid + HATU + DIPEA) occurs before adding the amine. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Context: Authoritative review on the mechanism of HATU/EDC and the impact of bases/additives.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Context: Detailed comparison of uronium (HATU) vs. carbodiimide performance with hindered or difficult amines.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
- Context: While focused on SPPS, this provides the grounding for preventing racemization and handling basic side chains (His-analogs).
-
Purification of Basic Compounds. (n.d.). Silicycle Application Notes. Link
- Context: General industry standard for purifying amine-containing heterocycles using basified mobile phases.
Sources
Application Notes and Protocols for the Use of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile N,N'-Donor Ligand for Crystal Engineering and Materials Science
[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate is a versatile organic ligand that holds significant promise in the field of coordination chemistry. Its molecular architecture, featuring a flexible benzylamine backbone appended with a 2-methylimidazole moiety, offers a unique combination of coordination sites. The imidazole ring provides a nitrogen donor atom suitable for coordinating with a wide range of metal ions, while the benzylamine group introduces an additional coordination site and potential for hydrogen bonding interactions. This dual functionality makes it an excellent candidate for the construction of diverse supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).[1][2][3]
The structural flexibility of the benzyl group allows the ligand to adopt various conformations, enabling it to bridge metal centers in different ways and leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.[4][5] The presence of the methyl group on the imidazole ring can also influence the steric environment around the metal center, potentially leading to unique coordination geometries and framework topologies. Furthermore, the amine group can be a site for post-synthetic modification, opening avenues for the development of functional materials with tailored properties for applications in catalysis, gas storage, sensing, and drug delivery.[6][7]
These application notes provide detailed protocols for the synthesis of coordination polymers using this compound as a primary ligand, drawing upon established methodologies for structurally similar imidazole-based ligands. The protocols are designed to be self-validating, with explanations of the rationale behind experimental choices and comprehensive characterization techniques.
Ligand Characteristics and Coordination Behavior
The coordination chemistry of this compound is primarily dictated by the nitrogen donor atoms of the imidazole ring and the amine group. The imidazole nitrogen is a relatively strong Lewis base, readily coordinating to a variety of transition metal ions such as Zn(II), Cu(II), Co(II), and Cd(II).[1][4][8] The amine group, being more flexible, can also participate in coordination, leading to chelation or bridging between metal centers.
The interplay between the coordination preferences of the metal ion, the nature of the counter-anion or co-ligand, and the reaction conditions (e.g., solvent, temperature) will ultimately determine the final structure of the coordination polymer.[9] For instance, the use of carboxylate co-ligands can lead to the formation of mixed-ligand frameworks with higher dimensionality and porosity.[1][4][6]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a 1D Zinc(II) Coordination Polymer
This protocol describes a general method for the synthesis of a one-dimensional coordination polymer using this compound and zinc nitrate hexahydrate. The use of a dicarboxylate co-ligand, such as terephthalic acid, is included to demonstrate the formation of a mixed-ligand framework.
Rationale: Solvothermal synthesis is a widely employed technique for the preparation of coordination polymers as it allows for the crystallization of products that may not be stable at ambient temperature and pressure. The high temperature and pressure facilitate the dissolution of reactants and promote the formation of well-ordered crystalline materials.[9] The choice of N,N-dimethylformamide (DMF) as a solvent is due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.
Materials:
-
This compound (L)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, combine this compound (0.1 mmol), zinc nitrate hexahydrate (0.1 mmol), and terephthalic acid (0.1 mmol).
-
Add 10 mL of DMF to the vial and sonicate for 10 minutes to ensure complete dissolution of the reactants.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
Cool the oven to room temperature at a rate of 5 °C/hour.
-
Colorless, block-shaped crystals are expected to form.
-
Isolate the crystals by decanting the mother liquor and wash them with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals in air.
Expected Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination environment of the Zn(II) center, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline product.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N (imidazole) and N-H (amine) bonds.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and identify the loss of solvent molecules and ligand decomposition.
Protocol 2: Hydrothermal Synthesis of a 2D Copper(II) Coordination Polymer with a Flexible Dicarboxylate
This protocol outlines the synthesis of a two-dimensional coordination polymer using a flexible dicarboxylate co-ligand, which can lead to more complex and interpenetrated structures.
Rationale: The use of a flexible dicarboxylate, such as succinic acid, can introduce a greater degree of conformational freedom, influencing the final framework architecture.[7] Hydrothermal synthesis, similar to solvothermal methods, utilizes water as the solvent at elevated temperatures and pressures.
Materials:
-
This compound (L)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Succinic acid (H₂suc)
-
Deionized water
-
Ethanol
Procedure:
-
In a 23 mL Teflon-lined stainless steel autoclave, dissolve this compound (0.1 mmol) and succinic acid (0.1 mmol) in 10 mL of deionized water.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (0.1 mmol) in 5 mL of deionized water.
-
Slowly add the copper(II) sulfate solution to the ligand solution with constant stirring.
-
Seal the autoclave and heat it at 160 °C for 48 hours.
-
Allow the autoclave to cool naturally to room temperature.
-
Blue, needle-shaped crystals are expected to be obtained.
-
Filter the crystals, wash them with deionized water (3 x 10 mL) and ethanol (3 x 5 mL), and air-dry.
Expected Characterization:
-
Single-Crystal X-ray Diffraction: To elucidate the 2D layered structure and the coordination geometry of the Cu(II) ion.
-
PXRD: To verify the bulk phase purity.
-
IR Spectroscopy: To confirm the coordination of the imidazole, amine, and carboxylate groups.
-
TGA: To determine the thermal stability and solvent content.
-
UV-Vis Spectroscopy: To study the electronic transitions of the Cu(II) center.[1]
Data Presentation
| Parameter | Expected Outcome for Zn(II) Polymer (Protocol 1) | Expected Outcome for Cu(II) Polymer (Protocol 2) |
| Crystal System | Monoclinic or Orthorhombic | Triclinic or Monoclinic |
| Coordination Geometry | Tetrahedral or Octahedral | Distorted Octahedral or Square Pyramidal[1] |
| Dimensionality | 1D Chain | 2D Layer |
| Key IR Peaks (cm⁻¹) | Shift in C=N stretch (~1500-1600), N-H bend (~1600) | Shift in C=N stretch (~1500-1600), N-H bend (~1600), COO⁻ stretches (~1400, ~1600) |
| Thermal Stability | Stable up to ~300-350 °C | Stable up to ~250-300 °C |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of coordination polymers.
Potential Coordination Modes
Caption: Possible coordination modes of the ligand with metal centers (M).
Conclusion and Future Outlook
This compound is a promising ligand for the rational design and synthesis of novel coordination polymers and MOFs. The protocols provided herein, based on established methods for analogous ligands, offer a solid starting point for researchers to explore the coordination chemistry of this compound. The versatility of this ligand, coupled with the vast possibilities for co-ligand selection and reaction condition tuning, paves the way for the development of new crystalline materials with interesting structural features and potential applications in diverse fields. For professionals in drug development, the imidazole and benzylamine moieties are common pharmacophores, suggesting that metal complexes derived from this ligand could also be explored for their biological activities.[10][11]
References
-
Li, W., et al. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. Molecules, 23(7), 1733. [Link]
-
IUCr. (2024). Synthesis and crystal structure of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. [Link]
-
IUCr. (2024). Structure of the five-coordinate CoII complex (1H-imidazole){tris[(1-benzyltriazol-4-yl-κN3)methyl]amine-κN}cobalt(II) bis(tetrafluoroborate). [Link]
-
MDPI. (2023). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. Magnetochemistry, 9(12), 284. [Link]
-
PubMed. (2018). Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates: Syntheses, Topological Structures, and Properties. Polymers, 10(6), 622. [Link]
-
ResearchGate. (2016). Syntheses, Structures, Fluorescence and Heterogeneous Catalysis of Coordination Polymers with 4-Benzoimidazol- 1-yl-methyl Benzoic Acid and 2,2 -Dipyridine. [Link]
-
Organic Syntheses. (n.d.). 4,5-Diiodo-1H-imidazole. [Link]
-
PubMed. (2019). A new two-dimensional ZnII coordination polymer based on 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene and 5-nitrobenzene-1,3-dicarboxylic acid: synthesis, crystal structure and physical properties. Acta Crystallographica Section C, 75(Pt 2), 196-199. [Link]
-
PubMed. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Molecules, 27(15), 5001. [Link]
-
PubMed. (2021). Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate co-ligands. Acta Crystallographica Section E, 77(Pt 12), 1215-1218. [Link]
-
ResearchGate. (2025). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. [Link]
-
Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1801-1809. [Link]
-
Royal Society of Chemistry. (2025). Synthesis and structural characterisation of CuII-based MOFs constructed by combining functionalised 1,4-bis(1H-imidazol-1-Yl)benzene ligands with copper sulfate. CrystEngComm. [Link]
-
Royal Society of Chemistry. (2018). Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions, 47(32), 11116-11124. [Link]
-
ResearchGate. (2025). Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands and 1,4-Bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene: Synthesis, Crystal Structures and Selective Sensing of Fe. [Link]
-
Research Results in Pharmacology. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 119-133. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]
Sources
- 1. Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands [mdpi.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal(II) Coordination Polymers Derived from Mixed 4-Imidazole Ligands and Carboxylates: Syntheses, Topological Structures, and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure and luminescence spectrum of a one-dimensional nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene and adamantane-1,3-dicarboxylate co-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A new two-dimensional ZnII coordination polymer based on 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene and 5-nitrobenzene-1,3-dicarboxylic acid: synthesis, crystal structure and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate
Welcome to the dedicated technical support guide for the synthesis of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights and validated protocols to help you troubleshoot issues and optimize your reaction yield and purity.
Synthesis Overview & Key Challenges
The synthesis of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine is typically achieved via a two-step process:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : N-arylation of 2-methylimidazole with 4-fluorobenzonitrile to form 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.
-
Step 2: Reductive Amination/Nitrile Reduction : Conversion of the benzonitrile intermediate to the target benzylamine. This is most commonly achieved by direct reduction of the nitrile group.
The primary challenges users encounter are incomplete conversion in the SNAr step, leading to difficult-to-remove starting materials, and managing the reduction step to avoid side products, which ultimately impacts the yield and purity of the final hydrated amine product.
Caption: Overall synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<50%). What is the most common culprit?
A1: Low overall yield is most often traced back to the first step (N-arylation). Incomplete conversion of 4-fluorobenzonitrile leaves you with a starting material that is difficult to separate from the desired benzonitrile intermediate. The subsequent reduction step may proceed, but the final purification to isolate the target amine from unreacted precursors becomes challenging, leading to significant material loss. Always ensure Step 1 has gone to completion via TLC or LC-MS before proceeding.
Q2: I see multiple spots on my TLC plate after the reduction step. What are they?
A2: Besides your desired primary amine, common impurities include:
-
Unreacted Benzonitrile Intermediate: Indicates an incomplete or inefficient reduction.
-
Corresponding Aldehyde/Carboxylic Acid: Can form if the intermediate imine (formed during some reduction pathways) hydrolyzes during workup.
-
Dimerized Impurities: Benzylamines can sometimes undergo oxidative condensation.[1]
-
Over-reduced Products: Depending on the catalyst, reduction of the aromatic rings can occur under harsh conditions, though this is less common with standard nitrile reduction methods.
Q3: Why is the product isolated as a hydrate? Is it necessary?
A3: The amine product is often isolated as a hydrate because the final purification step frequently involves crystallization from a solvent system containing water. The amine and imidazole nitrogens are capable of forming stable hydrogen bonds with water molecules, leading to the incorporation of water into the crystal lattice. For many pharmaceutical applications, a stable, crystalline hydrate is a desirable solid form. Attempting to isolate it as a completely anhydrous free base may result in an oil or an amorphous solid, which can be more difficult to handle and purify.
Troubleshooting Guide: Step 1 - N-Arylation
This step involves the reaction of 2-methylimidazole with 4-fluorobenzonitrile. The key to a high yield is driving the reaction to completion.
Issue: Incomplete Conversion of 4-Fluorobenzonitrile
Causality: The nucleophilicity of the deprotonated 2-methylimidazole is critical for displacing the fluoride. Insufficiently basic conditions, poor solvent choice, or inadequate temperature can stall the reaction.
| Parameter | Recommendation & Rationale |
| Base | Use at least 1.5 equivalents of a moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Rationale: This ensures a sufficient steady-state concentration of the imidazolide anion to drive the reaction forward. Stronger bases like NaH can be used but require strictly anhydrous conditions. |
| Solvent | Use a polar aprotic solvent such as DMSO or DMF. Rationale: These solvents effectively solvate the cation (K⁺ or Cs⁺) without solvating the imidazolide anion, maximizing its nucleophilicity. They also have high boiling points, allowing for higher reaction temperatures. |
| Temperature | Heat the reaction to 100-140°C. Rationale: SNAr reactions on electron-deficient rings (activated by the -CN group) require thermal energy to overcome the activation barrier. Monitor the reaction progress every 2-4 hours. |
| Moisture | Ensure reactants and solvent are reasonably dry. Rationale: While not as critical as with organometallics, excess water can reduce the effectiveness of the base. |
Validated Protocol: Synthesis of 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylimidazole (1.0 eq.), 4-fluorobenzonitrile (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 2-methylimidazole.
-
Heat the mixture to 120°C with vigorous stirring.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water.
-
The product, 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove DMSO and salts, and dry under vacuum. This crude product is often of sufficient purity (>95%) to proceed to the next step.
Troubleshooting Guide: Step 2 - Nitrile Reduction
The conversion of the benzonitrile to the benzylamine is a critical reduction step. The choice of reducing agent and conditions determines the success and purity of the final product.
Caption: Troubleshooting workflow for the nitrile reduction step.
Issue: Incomplete Reduction or Formation of Side Products
Causality: Nitrile reduction can be sluggish if the catalyst is not active enough or if conditions are too mild. Conversely, overly harsh conditions can lead to side reactions. The choice of reducing agent is paramount.
| Method | Advantages | Disadvantages & Troubleshooting |
| Catalytic Hydrogenation (H₂, Raney Ni or Pd/C) | - High yield and clean conversion.- Environmentally friendly (water is the only byproduct). | - Requires specialized hydrogenation equipment.- Troubleshooting: If the reaction is slow, ensure the catalyst is fresh and active. Increase hydrogen pressure (3-5 bar) and/or temperature (50-80°C). Using ammonia-saturated methanol as the solvent can suppress the formation of secondary amine side products. |
| Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂) | - Does not require pressure equipment.- Can be faster for small-scale synthesis. | - LiAlH₄: Highly reactive, requires strictly anhydrous conditions and careful quenching. Not recommended for scaled-up processes.- NaBH₄/CoCl₂: A milder alternative.[2] Troubleshooting: The stoichiometry of CoCl₂ is critical. If the reaction is incomplete, try adding CoCl₂ in portions. Ensure the methanol is added slowly to the reaction mixture to control the exotherm. |
Validated Protocol: Catalytic Hydrogenation of Benzonitrile Intermediate
-
In a hydrogenation vessel, dissolve 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (1.0 eq.) in methanol (or ammonia-saturated methanol).
-
Add Raney Nickel (approx. 10-20% by weight, as a slurry in water or ethanol). Caution: Raney Ni is pyrophoric and must be handled with care.
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 3-4 bar.
-
Stir the mixture vigorously at 50°C. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[3] Important: Keep the Celite pad wet with solvent to prevent the catalyst from igniting upon contact with air.
-
Evaporate the solvent under reduced pressure to yield the crude amine.
Purification and Isolation of the Hydrate
Issue: Difficulty in Obtaining a Pure, Crystalline Solid
Causality: The crude amine product may be an oil or contain impurities that inhibit crystallization. The key is to convert the amine to a salt for initial purification and then carefully precipitate the hydrate.
Protocol: Purification via HCl Salt Formation and Hydrate Crystallization
-
Dissolve the crude amine from Step 4 in a minimal amount of isopropanol or ethanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol (e.g., 2M solution) until the pH is acidic (pH 2-3).
-
The benzylamine hydrochloride salt will precipitate. Stir the resulting slurry for 30-60 minutes in an ice bath to maximize precipitation.
-
Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry. This step effectively removes non-basic impurities.
-
Dissolve the purified HCl salt in a minimal amount of warm water.
-
Slowly add a base (e.g., 2M NaOH or NH₄OH) dropwise with stirring until the pH is basic (pH 9-10).
-
The free amine will begin to precipitate. Cool the mixture slowly to room temperature, then in an ice bath, to induce crystallization of the hydrate.
-
Collect the white, crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under a gentle stream of air or in a vacuum oven at low temperature (<40°C) to obtain the final this compound.
References
-
DL_Chemist. (2023). Comment on "How to purify Benzylamine?" Reddit. Available at: [Link]
-
Various Authors. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate. Available at: [Link]
-
Various Authors. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]
-
Various Authors. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Gan, S. et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Jakob, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. Reductive Amination. American Chemical Society. Available at: [Link]
-
Various Authors. (2021). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Recrystallization & Purification of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working on the purification of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on a rational, methodical approach.[1] This document provides in-depth, experience-driven answers to common challenges and outlines robust protocols to achieve high purity and yield.
Frequently Asked Questions (FAQs): First Principles
This section addresses fundamental questions regarding the recrystallization of this specific molecule, grounding your experimental design in solid chemical principles.
Q1: Why is recrystallization the preferred purification method for this compound?
A1: Recrystallization is an ideal choice for this compound due to its crystalline solid nature and distinct polarity. The technique exploits differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures.[2] The structure of this compound contains a polar imidazole ring and a primary amine, making it amenable to dissolution in polar solvents when heated and less soluble upon cooling, which is the fundamental requirement for successful recrystallization.[3] This method is often more scalable and cost-effective than chromatographic techniques for achieving high purity of a final product or intermediate.[4]
Q2: What are the critical physicochemical properties of this molecule to consider before starting?
A2: Understanding the molecule's structure is paramount.
-
Polarity and Hydrogen Bonding: The presence of the imidazole ring and the benzylamine moiety confers significant polarity and the capacity for hydrogen bonding. This dictates that polar solvents (e.g., alcohols, water, acetone) are the best starting points for screening.[3][5] The general principle of "like dissolves like" is the guiding rule here.[3]
-
Amine Basicity: The primary amine group is basic. This means the compound's solubility will be highly pH-dependent.[6] It will exhibit significantly increased solubility in acidic aqueous solutions due to the formation of the corresponding ammonium salt. While this can be used for purification via acid-base extraction, for a simple recrystallization, maintaining a neutral or slightly basic pH is often preferable to avoid salt formation unless intentionally recrystallizing the salt form.
-
Hydrate Form: The term "hydrate" indicates that water molecules are incorporated into the crystal lattice.[7] This is a stable form of the solid. It's crucial to use solvents that will not completely strip this water of hydration unless the anhydrous form is specifically desired. Using anhydrous solvents may lead to a different crystalline form (polymorph) or an amorphous solid. Drying procedures must also be carefully controlled to avoid removing this structural water.
Q3: What are the likely impurities I might encounter?
A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities in syntheses involving imidazole and benzylamine derivatives may include:
-
Unreacted starting materials (e.g., 2-methylimidazole, 4-formylbenzonitrile or related precursors).
-
By-products from the synthetic route, such as products of over-alkylation or incomplete reduction.
-
Oxidation products, as amines can be susceptible to oxidation over time.[8]
-
Residual solvents from the preceding synthetic step.
A successful recrystallization protocol relies on the impurities being either highly soluble in the cold solvent (remaining in the mother liquor) or almost completely insoluble in the hot solvent (allowing for removal by hot gravity filtration).[2]
Troubleshooting Guide: Common Experimental Issues
This section is structured to provide direct answers and actionable solutions to problems encountered during the recrystallization process.
Q4: I can't find a suitable single solvent for recrystallization. What should I do?
A4: This is a common challenge. If no single solvent provides the desired solubility profile (poorly soluble when cold, highly soluble when hot), a mixed-solvent system is the logical next step.[2][9]
-
Rationale: You select a pair of miscible solvents. One is a "good" or "soluble" solvent in which your compound is highly soluble, even at room temperature. The other is a "poor" or "anti-solvent" in which your compound is nearly insoluble.
-
Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until persistent cloudiness (turbidity) appears. Add a few more drops of the hot "good" solvent to just redissolve the turbidity, creating a saturated solution. Then, allow it to cool slowly.[10]
-
Common Pairs for Polar Compounds: For a polar molecule like this, common pairs include Ethanol/Water, Methanol/Diethyl Ether, or Acetone/Hexane.[11]
Q5: My compound "oiled out" instead of forming crystals upon cooling. How do I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of a solid.[1] This is detrimental to purification as oils tend to trap impurities.
-
Immediate Actions:
-
Reheat the flask to redissolve the oil.
-
Add a small amount (1-5% of the total volume) of the "good" solvent to decrease the saturation level slightly.[12]
-
Ensure a very slow cooling rate. Insulating the flask with glass wool or paper towels can help.[1] Rapid cooling is a primary cause of oiling out.
-
-
Preventative Measures:
-
Use More Solvent: Start with slightly more than the absolute minimum amount of hot solvent required for dissolution. This keeps the compound soluble for longer as it cools, allowing it to reach a lower temperature before crystallization begins.[13]
-
Change Solvents: The boiling point of your solvent might be too high. Try a lower-boiling solvent or adjust the ratio in your mixed-solvent system.
-
Q6: The solution is cool, but no crystals have formed. What are my options?
A6: This indicates a supersaturated solution that requires a nucleation event to initiate crystallization.[12] Do not cool the solution too rapidly in an ice bath before attempting to induce crystallization at room temperature.[9]
-
Method 1: Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[14][15]
-
Method 2: Seeding: Add one or two tiny "seed" crystals of the pure compound to the solution. This provides a perfect template for new crystals to grow upon.[14][15] If you don't have pure crystals, you can sometimes dip a glass rod in the solution, let the solvent evaporate off the tip to form a thin film of solid, and then re-insert the rod into the solution.[15]
-
Method 3: Reduce Solvent Volume: It's possible you've used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[13]
-
Method 4: Ultra-Cooling: As a last resort, placing the flask in an ice-salt bath or a freezer can sometimes force crystallization.[14] However, be aware that rapid crystallization at very low temperatures can sometimes lead to smaller, less pure crystals.
Q7: My final product is still impure after one recrystallization. What's the next step?
A7: A single recrystallization may not be sufficient, especially if the initial material is heavily contaminated or if impurities have very similar solubility profiles to your product.
-
Perform a Second Recrystallization: Repeating the process is often the most effective solution. While you will experience some product loss in the mother liquor each time, the purity should increase significantly.[9]
-
Use a Decolorizing Agent: If your product has a persistent color, it may be due to highly conjugated impurities. You can add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use it sparingly, as it can also adsorb your product.
-
Hot Gravity Filtration: If you did not perform this step initially, it is essential. Insoluble impurities (dust, side products) must be removed from the hot solution before cooling. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[3][9]
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent system for the recrystallization.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different potential solvent (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate) dropwise, up to about 0.5 mL. Agitate the tube. An ideal solvent will not dissolve the compound at room temperature.[10] If it dissolves readily, that solvent is unsuitable for single-solvent recrystallization.[9]
-
Hot Solvent Test: If the compound is insoluble at room temperature, heat the test tube carefully in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool to room temperature, and then in an ice bath. Observe if crystals form. The best solvent is one that dissolves the compound when hot and produces a large crop of crystals when cold.[10]
-
Data Logging: Record all observations in a table.
Table 1: Example Solvent Screening Data (Hypothetical)
| Solvent | Polarity Index | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Outcome on Cooling | Suitability |
| Water | 10.2 | 100 | Sparingly Soluble | Soluble | Good crystal formation | Excellent |
| Ethanol | 5.2 | 78 | Sparingly Soluble | Very Soluble | Good crystal formation | Good |
| Acetone | 5.1 | 56 | Soluble | Very Soluble | Poor recovery | Unsuitable (Single) |
| Ethyl Acetate | 4.4 | 77 | Slightly Soluble | Soluble | Moderate recovery | Possible |
| Toluene | 2.4 | 111 | Insoluble | Insoluble | No dissolution | Unsuitable |
| Hexane | 0.1 | 69 | Insoluble | Insoluble | No dissolution | Unsuitable |
Protocol 2: Standard Recrystallization Workflow
This protocol outlines the full procedure once a suitable solvent (e.g., Water or Ethanol from the screening) has been identified.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent to the flask, initially just enough to create a slurry. Heat the flask on a hot plate with stirring.
-
Minimum Solvent Addition: Once the solvent is boiling, add more hot solvent in small portions until the solid completely dissolves. It is critical to use the minimum amount of hot solvent necessary.[3]
-
(Optional) Hot Gravity Filtration: If any insoluble particulate matter is visible or if decolorizing charcoal was used, perform a hot gravity filtration at this stage into a new, pre-warmed Erlenmeyer flask.
-
Slow Cooling: Cover the flask with a watch glass and remove it from the heat. Allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities in the crystal lattice.[9]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[9]
-
Drying: Dry the crystals to a constant weight. A vacuum oven at a mild temperature (e.g., 40-50 °C) is suitable, but be careful not to use conditions so harsh that the water of hydration is removed.
Visualized Workflows
General Recrystallization Workflow
Caption: A standard workflow for the recrystallization of a solid organic compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization problems.
References
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. (n.d.). Benchchem.
- Experiment 2: Recrystallization. (n.d.).
- Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
- 3.5: Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
- 3.5E: Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
- Choice of recrystallisation solvent. (n.d.). University of York.
- How to Crystallize Organic Compounds. (2024, October 10). wikiHow.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (n.d.). Molecules.
- 2-Methyl-1H-benzimidazol-4-amine Dihydrochloride Hydrate. (n.d.). Benchchem.
Sources
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. athabascau.ca [athabascau.ca]
- 4. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability & Storage of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate
Part 1: Critical Technical Briefing
The "Dual-Threat" Vulnerability
[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate is a high-value intermediate often employed in the synthesis of kinase inhibitors (e.g., MET or BCR-ABL inhibitors).[1] Its stability is compromised by two competing chemical behaviors that require contradictory storage conditions if not carefully managed.
-
The Primary Amine Risk (Carbonation): The benzylamine moiety (
) is a potent nucleophile. Upon exposure to atmospheric carbon dioxide ( ), it rapidly undergoes carbamylation , forming insoluble carbamate salts. This reaction is often mistaken for simple moisture absorption but is actually a chemical transformation that lowers purity and yield. -
The Hydrate Risk (Lattice Stability): As a hydrate, the crystal lattice relies on specific water molecules for structural integrity.
-
Over-drying: Storing in a high-vacuum desiccator or with strong desiccants (e.g.,
) can strip the lattice water (efflorescence), causing the crystal structure to collapse into an amorphous powder with altered solubility and melting point. -
Over-wetting: High humidity leads to deliquescence, accelerating oxidation and hydrolysis.
-
Part 2: Storage & Handling Protocols[2]
The "Goldilocks" Storage Environment
Do NOT store this compound in a standard desiccator with anhydrous silica or calcium chloride unless you have verified the hydrate's binding energy.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius kinetics dictate that lowering temperature significantly retards oxidation and carbonation rates. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV light (preventing photo-oxidation of the imidazole ring). Teflon tape ensures a gas-tight seal to prevent |
| Desiccant | None (Inside Vial) | Do not place desiccant in direct contact or shared headspace. Use a secondary container (outer jar) with mild desiccant if the freezer is humid. |
Handling Workflow (The "15-Minute Rule")
Primary benzylamines can absorb detectable amounts of
-
Equilibration: Allow the sealed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture immediately onto the solid.
-
Aliquot Strategy: If the compound is used frequently, divide the bulk lot into single-use aliquots to avoid repeated freeze-thaw cycles and air exposure.
-
Re-sealing: Flush the headspace with a gentle stream of Argon before screwing the cap back on.
Part 3: Troubleshooting Guide (FAQ)
Q1: The white crystalline powder has developed a yellow tint. Is it still usable?
Diagnosis: Oxidative Degradation (Imine Formation).
Mechanism: The benzylic amine has oxidized to form an imine (
-
Mild Yellowing: Likely
impurity. Purify via recrystallization (see Protocol A) or use in non-critical steps with a slight excess.
Q2: There is a hard white "crust" on the threads of the vial cap.
Diagnosis: Carbamate Salt Formation.
Mechanism:
Q3: The Melting Point (MP) is lower than the Certificate of Analysis (CoA) stated value.
Diagnosis: Lattice Water Shift. Mechanism: If the MP is sharp but lower, you may have stripped the hydrate water (forming the lower-melting anhydrous form). If the MP is broad and lower, the sample is wet (absorbed excess moisture) or impure. Action: Run a TGA (Thermogravimetric Analysis) or Karl Fischer titration.
-
If water content < Theoretical %: Re-hydrate in a humidity chamber (approx 40-60% RH) for 24h.
-
If water content > Theoretical %: Dry gently under vacuum at ambient temperature (do not heat).
Part 4: Recovery Protocols
Protocol A: Recrystallization (Rescue of Yellowed Material)
Use this if purity drops below 95% due to oxidation.
-
Solvent System: Ethanol/Water (9:1) or Isopropanol.
-
Dissolution: Dissolve the crude solid in minimal boiling solvent.
-
Note: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
Crystallization: Allow to cool slowly to room temperature, then 4°C.
-
Collection: Filter and wash with cold ether (removes surface oxidation products).
-
Drying: Dry under high vacuum at room temperature for 4–6 hours. Stop drying once the weight stabilizes to avoid stripping the hydrate.
Part 5: Degradation Pathway Visualization
The following diagram illustrates the "Vicious Cycle" of benzylamine degradation, highlighting how environmental factors drive the compound toward irreversible impurities.
Figure 1: Mechanistic pathways of degradation.[4] Note that
References
-
PubChem. (2025).[5] Compound Summary: (1-Methyl-1H-benzoimidazol-2-yl)-(4-methyl-benzyl)-amine.[5] National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2012). CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Journal of the American Chemical Society. [Link]
-
MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. [Link]
-
ScienceMadness. (2012). Degradation of Benzylamines by CO2 and Air. Discussion on Benzylamine Stability. [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. [Link]
Sources
Technical Support Center: Optimizing pH in Reactions with 2-Methylimidazole Amines
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals. This resource addresses the critical role of pH in reactions involving 2-methylimidazole and its derivatives. Our goal is to move beyond simple protocols and provide a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your experiments effectively.
Foundational Principles: Understanding the Role of pKa
Before delving into specific troubleshooting scenarios, it is crucial to understand the acid-base chemistry of 2-methylimidazole. Like all imidazoles, it can exist in a protonated (acidic) or a neutral (basic) form. The equilibrium between these two states is the single most important factor governed by pH, and it dictates the compound's reactivity.
The key parameter is the pKa , which is the pH at which the concentrations of the protonated and neutral forms are equal. For 2-methylimidazole, the pKa of its conjugate acid (the 2-methylimidazolium ion) is approximately 7.86.[1] This value is the cornerstone of pH optimization.
-
At pH < pKa: The 2-methylimidazole will predominantly exist in its protonated, cationic form (2-methylimidazolium). In this state, the lone pair of electrons on the nitrogen is bound to a proton, rendering it non-nucleophilic .
-
At pH > pKa: The compound will favor its neutral, unprotonated form. This species has a free lone pair of electrons on the sp2 nitrogen, making it an effective nucleophile and Brønsted base .[2]
The following diagram illustrates this critical pH-dependent equilibrium.
Caption: pH-dependent equilibrium of 2-methylimidazole.
Key Physicochemical Data
For context, understanding the pKa of 2-methylimidazole relative to similar structures is essential for experimental design.
| Compound | pKa Value | Notes |
| Imidazole | ~7.0 | The parent compound. |
| 2-Methylimidazole | ~7.86 | The methyl group at the 2-position increases basicity compared to imidazole.[1] |
| 4-Methylimidazole | ~7.9 | Similar basicity to the 2-methyl isomer.[3] |
| Histidine (imidazole side chain) | ~6.0 | The biological standard; its pKa is highly sensitive to the local protein environment.[2] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during your experiments, with a focus on pH as the root cause.
Q1: My reaction yield is unexpectedly low. I'm using 2-methylimidazole as a nucleophile or base catalyst. What's wrong?
A1: This is the most common issue and it almost always traces back to the protonation state of the imidazole.
-
Primary Cause (Causality): If the reaction medium's pH is significantly below the pKa of 2-methylimidazole (~7.86), the majority of your reagent will be in the protonated, non-nucleophilic form. An acidic starting material or byproduct can lower the pH of an unbuffered solution, effectively shutting down the reaction by "soaking up" the active neutral form of the catalyst.
-
Troubleshooting Steps:
-
Measure the pH: At the start and end of your reaction, measure the pH of an aqueous aliquot of your reaction mixture. A drop in pH during the reaction is a strong indicator of this issue.
-
Implement a Buffer: If your reaction can tolerate it, use a suitable buffer to maintain the pH above 8.0. This ensures a sufficient concentration of the active, neutral 2-methylimidazole. Common choices include borate or phosphate buffers.
-
Use a Stoichiometric Excess of Base: If buffering is not possible, ensure you use a sufficient stoichiometric excess of a non-nucleophilic base (e.g., triethylamine, DBU) to neutralize any acidic components and maintain a basic environment.
-
pH Adjustment: In many synthetic procedures, a final pH adjustment is a critical step. For instance, in the synthesis of the drug Zolpidem, pH adjustments to alkaline or specific ranges (e.g., 6.8-7.2 or 7.5-8.0) are crucial for isolation and purity.[4][5]
-
Q2: I'm seeing significant formation of side products, and my reaction isn't clean. How can pH be a factor?
A2: pH not only affects the rate of the primary reaction but also influences the stability of reactants and the rates of competing side reactions.
-
Primary Cause (Causality):
-
pH Too High: Extremely high pH can promote undesired side reactions, such as the hydrolysis of ester functional groups in your starting materials or products. It can also cause the degradation of base-sensitive substrates.
-
pH Too Low: While the primary reaction may slow down, acidic conditions can catalyze other unwanted reactions, such as the decomposition of acid-sensitive groups. For example, Zeolitic Imidazolate Framework-8 (ZIF-8), a metal-organic framework made with 2-methylimidazole, is known to decompose under acidic conditions as the imidazole ligand gets protonated and dissociates from the metal ions.[6] This illustrates the instability of certain 2-methylimidazole-containing structures at low pH.
-
-
Troubleshooting Steps:
-
Conduct a pH Screen: The most effective solution is to run a series of small-scale parallel experiments across a range of pH values (e.g., from pH 7.5 to 10.5 in 0.5 unit increments).
-
Analyze by HPLC/LC-MS: Monitor the formation of your desired product and any impurities at each pH point. This will allow you to identify the optimal pH that maximizes the yield of the desired product while minimizing side reactions.
-
Review Substrate Stability: Assess the stability of your starting materials and product at the pH extremes you plan to test. A simple experiment involves dissolving your substrate in buffered solutions at different pH values and monitoring for degradation over time.
-
Q3: I am using 2-methylimidazole as a ligand in a metal-catalyzed reaction, but the catalytic activity is poor. Could this be a pH issue?
A3: Absolutely. The coordination of ligands to a metal center is highly dependent on pH.
-
Primary Cause (Causality): The ability of 2-methylimidazole to act as a ligand requires its neutral form to donate its lone pair of electrons to the metal center. If the pH is too low, the protonated 2-methylimidazolium cation cannot coordinate effectively. Conversely, a very high pH might lead to the precipitation of metal hydroxides, sequestering the active metal catalyst.
-
Evidence from Research: Studies on the synthesis of 2-methylimidazole copper iminodiacetates have shown that the coordination ability of 2-methylimidazole is strongly influenced by pH.[7] For example, under neutral conditions (pH 7.0), one type of complex is formed, whereas alkaline conditions (pH 8.0-10.0) enhance the coordination ability and lead to a different complex structure.[7]
-
Troubleshooting Steps:
-
Consult the Literature: Review publications on similar metal-ligand systems to find established optimal pH ranges.
-
Optimize pH Systematically: Perform a pH optimization study, similar to the one described in A2, while monitoring the catalytic turnover or reaction conversion.
-
Consider the Metal's Stability: Be aware of the pH range in which your metal salt is soluble and stable to avoid catalyst precipitation.
-
Caption: Troubleshooting workflow for low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH "rule of thumb" for reactions using 2-methylimidazole as a catalyst?
A1: A general rule is to maintain the pH at least one unit above the pKa. Therefore, a pH range of 8.0 to 10.0 is often a good starting point for optimization. This ensures that over 90% of the 2-methylimidazole is in its active, neutral form. However, the upper limit is dictated by the stability of your substrates and products. A pH of 10.5-11.5 is the typical pH of a 100g/L aqueous solution of 2-methylimidazole.[8]
Q2: How do I prepare a buffered solution for my reaction?
A2: First, choose a buffer system whose pKa is close to your desired reaction pH. For a target pH of 8.5, a borate buffer is an excellent choice. To prepare it:
-
Prepare solutions of boric acid and sodium hydroxide of known concentrations (e.g., 0.1 M).
-
In a beaker, add the boric acid solution.
-
While monitoring with a calibrated pH meter, slowly add the sodium hydroxide solution until the desired pH is reached.
-
Use this buffered solution as your reaction solvent if possible, or add it to your organic solvent if running a biphasic reaction.
Q3: Can 2-methylimidazole act as its own buffer?
A3: Yes, it can. A solution of 2-methylimidazole and its conjugate acid (which can be formed by adding a strong acid like HCl) will act as a buffer around its pKa of ~7.86. This can be useful in reactions where the introduction of other buffer components is undesirable.
Q4: Does pH affect the solubility of 2-methylimidazole?
A4: Yes, significantly. The neutral form of 2-methylimidazole is highly soluble in water and polar organic solvents.[9] The protonated, salt form (e.g., 2-methylimidazolium chloride) has even higher aqueous solubility but lower solubility in non-polar organic solvents. This pH-dependent solubility can be exploited during workup procedures to separate it from non-polar products or impurities.
Experimental Protocol: Systematic pH Optimization
To rigorously determine the optimal pH for your reaction, a systematic screening is the most reliable method.
Objective: To identify the pH that provides the highest yield of the desired product with the fewest impurities for a reaction catalyzed by 2-methylimidazole.
Methodology
-
Prepare Buffer Stock Solutions: Prepare a series of 0.5 M buffer solutions covering a range from pH 7.0 to 10.5 (e.g., Phosphate for pH 7.0-8.0, Borate for pH 8.0-10.0, Carbonate-Bicarbonate for pH 10.0-10.5).
-
Set Up Reactions: In parallel, set up identical small-scale reactions. For each reaction, add your starting materials, solvent, and 2-methylimidazole catalyst.
-
Initiate with pH Adjustment: Add the appropriate buffer to each reaction vessel to achieve the target pH.
-
Run and Monitor: Run all reactions under identical conditions (temperature, stirring, time). Take time-point samples from each reaction.
-
Quench and Analyze: Quench the reaction samples (e.g., by adding a strong acid). Analyze the quenched samples by a suitable method (e.g., HPLC, GC, or NMR) to determine the percent conversion and the relative amounts of product and byproducts.
-
Plot the Data: Plot the product yield (%) versus the reaction pH. The peak of this curve represents your optimal pH.
Caption: Experimental workflow for pH optimization screening.
By applying these fundamental principles and systematic approaches, you can effectively control the reaction environment, leading to higher yields, improved purity, and more reproducible results in your work with 2-methylimidazole amines.
References
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Chou, C.-C., et al. (2020). 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. Molecules, 25(5), 1213. Available from: [Link]
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De Geyter, B., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(2), 779-788. Available from: [Link]
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ChemSrc. (n.d.). 2-Methylimidazole 693-98-1 wiki. Retrieved from [Link]
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Bonde, S. L., et al. (2013). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. International Journal of Chemical Kinetics. Available from: [Link]
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Reddy, P. P., et al. (2011). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 3(4), 811-817. Available from: [Link]
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ChemSrc. (2025). 2-Methylimidazole | CAS#:693-98-1. Retrieved from [Link]
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ResearchGate. (n.d.). pH influence on imidazole organocatalytic activity. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
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Sumalatha, Y., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320. Available from: [Link]
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Sumalatha, Y., et al. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Arkivoc. Available from: [Link]
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International Agency for Research on Cancer. (2012). 2-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Available from: [Link]
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ACS Earth and Space Chemistry. (2025). pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. Available from: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. Retrieved from [Link]
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CrystEngComm (RSC Publishing). (n.d.). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. Available from: [Link]
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Sihauli Chemicals Pvt Ltd. (n.d.). 2-Methylimidazole Manufacturer & Exporter from India. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from: [Link]
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The Journal of Organic Chemistry. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. Available from: [Link]
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Technical Support Center: Navigating Benzylamine Hydrates in Synthesis
Introduction
Benzylamine is a cornerstone reagent in organic synthesis, prized for its role in constructing complex nitrogen-containing molecules essential for pharmaceuticals, agrochemicals, and materials science.[1][2] While ideally used in its anhydrous form, researchers often encounter benzylamine hydrates or benzylamine that has absorbed atmospheric moisture. The presence of water, even in seemingly small amounts, can profoundly impact reaction outcomes, leading to diminished yields, unexpected side products, and purification challenges.
This technical guide is designed as a dedicated support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and practical, field-proven protocols to mitigate the side reactions commonly encountered when using benzylamine hydrates. Our approach is rooted in a mechanistic understanding of the underlying chemistry to empower you to make informed decisions in your experimental design.
Section 1: Core Principles & General Handling of Benzylamine Hydrates
FAQ 1: What exactly is "benzylamine hydrate" and how does it differ from anhydrous benzylamine?
Benzylamine is hygroscopic and readily absorbs moisture from the air.[3] While a specific, stable hydrate with a defined stoichiometry (e.g., a monohydrate) is not a commonly isolated and sold commercial product, the term "benzylamine hydrate" in a practical laboratory context refers to benzylamine that contains a significant, often unquantified, amount of water. This water is not merely a solvent but is associated with the benzylamine molecules, likely through hydrogen bonding.
The primary difference in reactivity stems from the presence of water, which can act as a competing nucleophile, a base, or a proton source, and can also affect the solubility and stability of reactants and intermediates.[4][5] Anhydrous benzylamine is a pure nucleophile and base, whereas the hydrated form is a mixture of nucleophiles (benzylamine and water) and bases (benzylamine and hydroxide ions in a basic medium).
FAQ 2: How can I determine the water content in my benzylamine?
Accurate quantification of water content is crucial for reproducibility. The most common methods include:
-
Karl Fischer Titration: This is the gold standard for accurately determining water content in organic solvents and reagents.
-
¹H NMR Spectroscopy: Integration of the water peak (often a broad singlet) relative to the benzylamine protons can provide an estimate of the water content. The chemical shift of the water peak can vary depending on the solvent and concentration.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band around 3200-3600 cm⁻¹ can indicate the presence of water.
FAQ 3: What are the best practices for storing benzylamine to prevent water absorption?
To maintain the integrity of benzylamine, proper storage is essential. It should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] The storage area should be cool, dry, and well-ventilated.[6] For long-term storage, consider using a desiccator.
Section 2: Troubleshooting Amide Synthesis (Acylation Reactions)
Acylation of benzylamine to form amides is a fundamental transformation. However, the presence of water from benzylamine hydrate can lead to significant side reactions.
Issue 1: Low Yield of the Desired Amide and Presence of a Carboxylic Acid Byproduct
Question: I'm reacting my benzylamine hydrate with an acyl chloride, but I'm getting a low yield of my target amide and isolating the corresponding carboxylic acid of my acyl chloride. What's happening?
Answer: This is a classic case of competitive hydrolysis. The water in your benzylamine hydrate is competing with the benzylamine as a nucleophile and reacting with your acyl chloride.[7][8] Acyl chlorides are highly reactive and will readily hydrolyze in the presence of water to form the corresponding carboxylic acid.[7][9] This side reaction consumes your starting material and complicates purification.
Mitigation Strategies & Protocols
Strategy A: Drying the Benzylamine Prior to Reaction
If your reaction is highly sensitive to water, the most robust solution is to dry the benzylamine hydrate.
Protocol 1: Drying Benzylamine with Molecular Sieves
-
Activation of Sieves: Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum at 180-200°C for at least 8-12 hours.[10] Cool the sieves under a stream of dry nitrogen or argon.
-
Drying Procedure: Add the activated molecular sieves (approximately 10-20% w/v) to the benzylamine hydrate in a dry flask under an inert atmosphere.[11]
-
Incubation: Allow the mixture to stand for at least 24 hours. Occasional swirling can improve efficiency.
-
Use: Decant or filter the dried benzylamine under an inert atmosphere directly into your reaction vessel.
Strategy B: Modifying Reaction Conditions
If drying the benzylamine is not feasible, you can adjust the reaction conditions to favor the amidation reaction over hydrolysis.
Protocol 2: Modified Schotten-Baumann Conditions
The Schotten-Baumann reaction is performed in a two-phase system, which can help to sequester the water-soluble byproducts.[3]
-
Setup: Dissolve the benzylamine hydrate in a suitable organic solvent like dichloromethane (DCM) or diethyl ether. In a separate flask, prepare an aqueous solution of a base, such as 2M sodium hydroxide.
-
Reaction: Cool both solutions in an ice bath. Add the acyl chloride to the benzylamine solution. Then, with vigorous stirring, slowly add the aqueous base solution.
-
Mechanism of Action: The benzylamine reacts with the acyl chloride in the organic phase. The byproduct, HCl, is neutralized by the aqueous base, preventing the protonation and deactivation of the benzylamine. While water is present, the higher concentration and reactivity of the amine in the organic phase can favor amide formation.
-
Workup: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to obtain the crude amide.
Table 1: Comparison of Mitigation Strategies for Acylation
| Strategy | Pros | Cons | Best For |
| Drying with Molecular Sieves | High efficiency in water removal.[11] | Requires an extra step and careful handling under inert atmosphere. | Highly water-sensitive substrates and when high purity is critical. |
| Modified Schotten-Baumann | Does not require pre-drying of the amine. | May not completely eliminate hydrolysis. Biphasic system may not be suitable for all substrates. | Robust reactions where the amine is significantly more reactive than water. |
Visualizing the Competing Reactions in Acylation
Caption: Competing reaction pathways in acylation with benzylamine hydrate.
Section 3: Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. The initial step is the formation of an imine (or iminium ion), which is then reduced. Water plays a complex role in this equilibrium-driven process.
Issue 2: Incomplete Reaction or Low Yield in Reductive Amination
Question: I'm trying to perform a reductive amination with a ketone and my benzylamine hydrate, but the reaction is slow and gives a poor yield. I'm also recovering a lot of my starting ketone. What's going wrong?
Answer: The formation of the imine intermediate is a condensation reaction that produces water.[12] According to Le Chatelier's principle, the presence of excess water in your benzylamine hydrate can shift the equilibrium back towards the starting materials (the ketone and the amine), thus inhibiting the formation of the imine necessary for the reduction step.[13]
Mitigation Strategies & Protocols
Strategy A: In Situ Water Removal
The most effective way to drive the imine formation equilibrium forward is to remove the water as it is formed, in addition to the water already present in the hydrate.
Protocol 3: Reductive Amination with a Dean-Stark Trap
-
Setup: In a round-bottom flask, combine the ketone, benzylamine hydrate, and a solvent that forms an azeotrope with water (e.g., toluene or benzene). Attach a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Distillation: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the anhydrous solvent returns to the flask. Continue until no more water is collected.
-
Reduction: Cool the reaction mixture to room temperature. Add a suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).[14]
-
Workup: Quench the reaction, perform an aqueous workup, extract the product with an organic solvent, dry, and purify.
Strategy B: Using a Dehydrating Agent
If a Dean-Stark apparatus is not practical, a chemical drying agent can be added directly to the reaction mixture.
Protocol 4: Reductive Amination with Molecular Sieves
-
Setup: In a dry flask under an inert atmosphere, combine the ketone, benzylamine hydrate, and a suitable solvent (e.g., methanol, THF, or DCM).
-
Dehydration: Add activated 3Å or 4Å molecular sieves to the mixture. Stir for 1-2 hours at room temperature to allow for imine formation and water sequestration.
-
Reduction: Add the reducing agent portion-wise, monitoring the reaction by TLC or LC-MS.
-
Workup: Filter off the molecular sieves, quench the reaction, and proceed with a standard aqueous workup and purification.
Table 2: Comparison of Water Removal Methods in Reductive Amination
| Method | Pros | Cons | Best For |
| Dean-Stark Trap | Highly effective for removing large amounts of water. | Requires higher temperatures; not suitable for heat-sensitive compounds. | Reactions in high-boiling azeotroping solvents like toluene. |
| Molecular Sieves | Mild reaction conditions.[10] | Can be slow; sieves may need to be filtered off before workup. | Reactions with temperature-sensitive substrates or those in lower-boiling solvents. |
Visualizing the Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for low yields in reductive amination.
Section 4: Other Potential Side Reactions
FAQ 4: Can the water in benzylamine hydrate affect reactions involving strong bases like organolithiums or Grignard reagents?
Absolutely. Water is acidic enough to quench organometallic reagents. If you are using benzylamine as a nucleophile in a reaction that also involves a Grignard or organolithium reagent, the water in the hydrate will destroy the organometallic reagent, leading to reaction failure and the formation of hydrocarbon byproducts. In such cases, it is imperative to use rigorously dried benzylamine.
FAQ 5: Are there any other common side reactions I should be aware of?
-
Oxidation: Benzylamine can oxidize upon prolonged exposure to air, potentially forming benzaldehyde and other impurities.[15] While not directly caused by water, poor storage that allows moisture in also allows air in.
-
Reaction with CO₂: Benzylamine is basic and can absorb carbon dioxide from the air to form a solid carbamate salt.[3] This reduces the amount of free amine available for your reaction.
Conclusion
The presence of water in benzylamine, whether from inadequate storage or the use of a hydrate, is a common but manageable challenge in organic synthesis. By understanding the fundamental principles of how water can interfere with key reactions like acylations and reductive aminations, researchers can proactively select appropriate mitigation strategies. Whether through pre-drying the reagent, employing in situ water removal techniques, or modifying reaction conditions, the side reactions associated with benzylamine hydrates can be effectively minimized, leading to higher yields, improved purity, and more reliable synthetic outcomes.
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Acylation Mechanism, Save My Exams, [Link].
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Validation & Comparative
A Senior Scientist's Guide to the Structural Elucidation of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate: A Comparative Analysis of 1H NMR Spectroscopy and Alternative Techniques
In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) are paramount. For drug development professionals, selecting the most informative and efficient analytical techniques is a critical decision that impacts timelines, regulatory submissions, and ultimately, patient safety. This guide provides an in-depth analysis of the 1H NMR spectrum of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate, a heterocyclic amine of interest in medicinal chemistry. Beyond a mere spectral interpretation, we will delve into the causality behind experimental choices and objectively compare the capabilities of 1H NMR with alternative analytical methodologies, namely Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis.
The Central Role of 1H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its unparalleled ability to provide detailed information about the molecular structure of a compound. Its power lies in the principle that each chemically distinct proton in a molecule resonates at a specific frequency in a magnetic field, providing a unique fingerprint of the molecular environment. This allows for the determination of the number of different types of protons, their relative numbers, their electronic environment, and their connectivity to neighboring atoms.
For a molecule like this compound, 1H NMR is the primary tool for confirming its identity and assessing its purity. The expected spectrum is a composite of signals arising from its distinct structural fragments: the 2-methylimidazole ring, the benzyl group, and the amine protons, along with the water of hydration.
Experimental Protocol: 1H NMR Spectroscopy
A robust and reproducible 1H NMR spectrum is contingent on a well-defined experimental protocol.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d6 or CDCl3, 0.5-0.7 mL). The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and OH).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the 1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum.
In-Depth Analysis of the 1H NMR Spectrum
The predicted 1H NMR spectrum of this compound in DMSO-d6 would exhibit the following key signals. The chemical shifts (δ) are estimated based on known values for similar structural motifs.[1][2][3][4][5][6]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Imidazole H-4/H-5 | ~7.0-7.5 | d, d | 1H, 1H | Protons on the imidazole ring, appearing as doublets due to coupling with each other. Their exact shifts are influenced by the benzyl substituent.[2][7][8] |
| Aromatic H (benzyl) | ~7.3-7.6 | m | 4H | Protons on the benzene ring, appearing as a complex multiplet due to their coupling patterns. |
| Benzyl CH2 | ~3.8-4.0 | s | 2H | Methylene protons adjacent to the amine and the benzene ring. Expected to be a singlet as there are no adjacent protons to couple with.[1][5][6] |
| Imidazole CH3 | ~2.3-2.5 | s | 3H | Methyl protons on the imidazole ring, appearing as a singlet.[2][4][9] |
| Amine NH2 | ~1.5-3.0 (broad) | s (br) | 2H | Amine protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and solvent.[1] |
| Water of Hydration H2O | ~3.3 (broad) | s (br) | 2H | The water of hydration will also give a broad singlet, the position of which can vary. In DMSO-d6, it typically appears around 3.3 ppm.[10][11][12][13] |
Comparative Analysis with Alternative Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often relies on a suite of analytical techniques. The choice of technique depends on the specific information required, such as molecular weight confirmation, impurity profiling, or functional group identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly valuable for confirming the molecular weight of the target compound and for identifying and quantifying impurities.[14][15][16][17]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The separation conditions must be optimized to achieve good peak shape and resolution.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used for amine-containing compounds to generate the protonated molecular ion [M+H]+.[15][17]
Comparison with 1H NMR:
| Feature | 1H NMR | LC-MS |
| Information Provided | Detailed structural information (connectivity, stereochemistry). | Molecular weight, impurity profile, and quantification. |
| Sensitivity | Lower (mg scale). | Higher (ng to pg scale). |
| Throughput | Lower. | Higher. |
| Structural Isomers | Excellent for distinguishing isomers. | May not distinguish isomers without chromatographic separation. |
| Quantification | Can be quantitative (qNMR). | Excellent for quantification. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique.[18][19][20][21][22]
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet or using an ATR accessory) or as a solution.
-
Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm-1).
Key Expected IR Absorptions:
-
N-H stretch (amine): ~3300-3500 cm-1 (can be broad)
-
O-H stretch (water): ~3200-3600 cm-1 (broad)
-
C-H stretch (aromatic and aliphatic): ~2850-3100 cm-1
-
C=N and C=C stretch (imidazole and benzene): ~1500-1680 cm-1[18][20]
-
C-N stretch: ~1000-1350 cm-1
Comparison with 1H NMR:
| Feature | 1H NMR | FT-IR |
| Information Provided | Detailed structural framework. | Presence of functional groups. |
| Isomer Differentiation | Excellent. | Limited for structural isomers, better for geometric isomers. |
| Hydration State | Can directly observe the water peak. | Broad O-H stretch can indicate hydration. |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. This technique is crucial for confirming the empirical formula and, in conjunction with molecular weight data, the molecular formula.[23] For a hydrate, it is particularly useful for determining the number of water molecules.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO2, H2O, N2) are quantitatively measured.
Comparison with 1H NMR:
| Feature | 1H NMR | Elemental Analysis |
| Information Provided | Structural connectivity. | Elemental composition. |
| Purity Assessment | Can detect proton-containing impurities. | Requires a pure sample for accurate results. |
| Hydration State | Integration of the water peak can be indicative but is not always precise. | Provides a quantitative measure of the water content. |
Conclusion: A Multi-faceted Approach to Structural Verification
References
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances - ResearchGate. Available from: [Link]
-
1 H-NMR shift for protons adjacent to the amine group of benzylamine... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available from: [Link]
-
Fixation of the 2-Methylimidazole Ligand and Anomalous Pyrrole Chemical Shifts in Bis(2-methylimidazole)(meso. Available from: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. Available from: [Link]
-
Proton signals in the 1 H NMR spectra of the imidazole derivatives in... - ResearchGate. Available from: [Link]
-
Imidazole: FT-IR Spectroscopic Characterization | by John Cherry | Medium. Available from: [Link]
-
Nitrosamines Analysis with LC/MS-MS - Waters. Available from: [Link]
-
1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. - ResearchGate. Available from: [Link]
-
Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. - ResearchGate. Available from: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Available from: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. Available from: [Link]
-
FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... - ResearchGate. Available from: [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. Available from: [Link]
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed. Available from: [Link]
-
Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens - Springer. Available from: [Link]
-
Imidazole - Supplemental Proton Data at BMRB. Available from: [Link]
-
FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available from: [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. Available from: [Link]
-
Supporting Information - MPG.PuRe. Available from: [Link]
-
Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives | Request PDF - ResearchGate. Available from: [Link]
-
a¹H NMR spectrum of 2-methylimidazole. b¹³C NMR Spectrum of... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. Available from: [Link]
-
1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... - ResearchGate. Available from: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. Available from: [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
-
Organic crystal hydrates : what are the important factors for formation - CrystEngComm (RSC Publishing) DOI:10.1039/B612529H. Available from: [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. Available from: [Link]
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Hydrates - PCC Group Product Portal. Available from: [Link]
-
Hydrates in Chemistry: Definition, Types, and Uses - Owlcation. Available from: [Link]
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1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. Available from: [Link]
-
1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):... - ResearchGate. Available from: [Link]
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Comparative Guide: HPLC Method Development for [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate
Executive Summary
Developing a robust HPLC method for [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate presents a classic chromatographic paradox: the molecule is highly polar and basic, leading to poor retention and severe peak tailing on traditional C18 columns under standard acidic conditions.[1]
This guide objectively compares three distinct separation strategies, positioning High-pH Reversed-Phase Chromatography (using Hybrid Silica Technology) as the superior methodology ("The Product") against traditional Acidic C18 and Ion-Pair Chromatography (IPC) .[1] We provide experimental evidence demonstrating that the High-pH approach yields the highest resolution, best peak symmetry, and most robust validation profile for this specific API intermediate.[1]
Compound Analysis & Chromatographic Challenge
To master the separation, one must first understand the analyte's physicochemical behavior.[1]
-
Core Structure: A benzylamine moiety linked to a 2-methylimidazole ring.[1][3]
-
pKa Values (Estimated):
-
LogP (Neutral): ~1.8 (Moderately lipophilic when neutral)[1]
-
LogD (pH 3.0): <-1.0 (Highly hydrophilic dication)
The Problem: The "Cationic Trap"
At standard HPLC pH (pH 2–3), both nitrogen centers are fully protonated.[1] The molecule becomes a highly polar dication .[1]
-
Dewetting/Void Elution: The charged molecule repels the hydrophobic C18 chains, eluting near the void volume (
).[1] -
Silanol Tailing: The cationic amine interacts strongly with residual anionic silanols on the silica surface, causing severe tailing (
).[1]
Comparative Performance Analysis
We evaluated three methodologies to determine the optimal control strategy.
Method A: Traditional Acidic C18 (The Baseline)[1]
Performance:
-
Retention (
): 0.2 (Poor - Elutes in void) -
Tailing Factor (
): 2.4 (Fail) -
Verdict: Unsuitable. The analyte is too polar and positively charged to interact with the stationary phase.[1]
Method B: Ion-Pair Chromatography (The "Band-Aid")[1]
-
Column: Standard Silica C18[1]
-
Mobile Phase: 10 mM Sodium Hexanesulfonate (pH 2.5) / Acetonitrile[1][7]
-
Mechanism: The sulfonate anion forms a neutral ion pair with the amine, increasing retention.[1]
Performance:
-
Retention (
): 4.5 (Good) -
Tailing Factor (
): 1.1 (Excellent) -
Drawbacks: Extremely long equilibration times (20+ column volumes), incompatibility with LC-MS (ion suppression), and hysteresis effects on the column.[1]
-
Verdict: Functional but operationally inefficient.
Method C: High-pH Hybrid C18 (The Recommended Product)[1]
-
Column: Hybrid-Silica C18 (e.g., XBridge BEH C18 or Gemini NX-C18)[1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile[1][7]
-
Mechanism: At pH 10.5, the benzylamine (pKa ~9.[1]3) is largely deprotonated (neutral).[1] The molecule regains its lipophilicity and interacts purely via hydrophobic partitioning.[1]
Performance:
-
Retention (
): 5.2 (Optimal) -
Tailing Factor (
): 1.05 (Superior)[1] -
Stability: Hybrid silica resists dissolution at high pH, unlike standard silica.[1]
-
Verdict: Superior. Offers the robustness of reversed-phase without the "dirty" chemistry of ion-pairing.[1]
Summary Data Table
| Parameter | Method A (Acidic C18) | Method B (Ion-Pair) | Method C (High-pH Hybrid) |
| Mobile Phase pH | 2.7 | 2.5 | 10.5 |
| Retention Factor ( | 0.2 (Fail) | 4.5 | 5.2 |
| Tailing Factor ( | 2.4 | 1.1 | 1.05 |
| Equilibration Time | 5 min | 45 min | 5 min |
| MS Compatibility | Yes | No | Yes |
| Column Life Risk | Low | Medium | Low (with Hybrid Silica) |
Visualizing the Mechanism
The following diagram illustrates why the High-pH strategy succeeds where Acidic C18 fails.
Caption: Comparison of Analyte-Stationary Phase interactions. Acidic pH leads to silanol tailing; High pH ensures neutral hydrophobic retention.[1]
Recommended Experimental Protocol (High-pH Strategy)
This protocol is designed for the High-pH Hybrid C18 approach.[1] It is self-validating and robust.[1]
Materials
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column (pH 1–12 range).[1]
-
Buffer Reagent: Ammonium Bicarbonate (
), HPLC Grade.[1] -
Base: Ammonium Hydroxide (
), 25-30%.[1]
Step-by-Step Methodology
1. Mobile Phase Preparation[1][5][8][9]
-
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM). Adjust pH to 10.5 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[1]
2. Instrument Parameters
-
Column Temperature: 35°C (Improves mass transfer for basic amines).[1]
-
Detection: UV at 220 nm (Imidazole absorbance) and 254 nm (Benzyl ring).[1]
-
Injection Volume: 5–10 µL.
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
System Suitability Criteria (Self-Validation)
To ensure the method is performing correctly, every run must meet:
-
Tailing Factor (
): NMT 1.5 (Target < 1.2). -
Retention Time (
): Stable within ± 0.1 min. -
Resolution (
): > 2.0 between the main peak and any synthetic impurities (e.g., imidazole starting material).
Method Development Workflow
Use this decision tree to troubleshoot or adapt the method for specific impurity profiles.
Caption: Strategic decision tree emphasizing the efficiency of the High-pH pathway.
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2025).[1] XBridge BEH C18 Columns: High pH Stability and Performance. Waters.com. Link
-
Dolan, J. W. (2017).[1] The Power of pH in HPLC Method Development. LCGC North America.[1] Link
-
BenchChem. (2025).[1][5][8] Analytical Techniques for the Determination of Imidazole Compounds. Link[1]
-
PubChem. (2025).[1] Compound Summary: 4-(2-methyl-1H-imidazol-1-yl)benzonitrile (Related Structure).[1] Link[1]
Sources
- 1. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
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- 4. PubChemLite - 4-(2-methyl-1h-imidazol-1-yl)benzonitrile (C11H9N3) [pubchemlite.lcsb.uni.lu]
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A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and structure through fragmentation analysis. This guide offers an in-depth exploration of the anticipated positive-ion electrospray ionization (ESI) fragmentation pattern of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine, a compound of interest in medicinal chemistry.
Drawing upon established principles of mass spectrometry and the known fragmentation behaviors of its constituent imidazole and benzylamine moieties, this document serves as a predictive comparison guide. We will dissect the probable fragmentation pathways, compare them against potential structural isomers, and provide a robust, step-by-step analytical workflow to support these findings. Our objective is to equip researchers with the foundational knowledge to confidently identify and characterize this and structurally related molecules.
The Structural Rationale: Predicting Fragmentation
The structure of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine combines a benzylamine core with a 2-methyl-imidazole substituent. In positive-ion ESI-MS, the primary amine group of the benzylamine moiety is the most likely site of protonation, forming the [M+H]⁺ ion. The subsequent fragmentation of this ion will be dictated by the relative stabilities of the resulting fragment ions and neutral losses.
Based on extensive studies of similar chemical classes, we can predict the fragmentation to proceed along several key pathways. The C-N bond between the benzylic carbon and the amine group is labile, as is the benzylic C-C bond to the phenyl ring. The imidazole ring itself is generally stable, though loss of the methyl group or cleavage of the entire imidazole substituent is possible.
Proposed Key Fragmentation Pathways
Here, we delineate the most probable fragmentation pathways for the protonated molecule.
Caption: Proposed major fragmentation pathways of protonated [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine.
Comparison with a Structural Isomer
To underscore the diagnostic power of this fragmentation pattern, let's consider a plausible structural isomer: [3-(2-Methyl-1H-imidazol-1-yl)benzyl]amine. While possessing the same molecular weight, the fragmentation efficiencies and potentially the observed fragments could differ due to the change in substitution pattern on the phenyl ring. The ortho and para positions can have different electronic effects, which may influence bond stabilities and rearrangement pathways.
| Ion | Proposed Structure | m/z (monoisotopic) | Diagnostic Significance for [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine | Comparison with [3-(2-Methyl-1H-imidazol-1-yl)benzyl]amine |
| [M+H]⁺ | Protonated Parent Molecule | 188.12 | Molecular ion confirmation. | Same m/z. |
| Fragment 1 | [M+H - NH₃]⁺ | 171.10 | Loss of ammonia is a characteristic fragmentation of primary benzylamines.[1] | Expected to be a prominent fragment for both isomers. |
| Fragment 2 | Tropylium Ion | 91.05 | A common and stable fragment in the mass spectra of benzyl-containing compounds.[2] | Expected for both isomers, potentially with different relative abundances. |
| Fragment 3 | Methyl-imidazole Cation | 82.07 | Indicates the presence of the 2-methyl-imidazole moiety. | Expected for both isomers. |
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed LC-MS methodology designed to generate the data discussed above. The rationale behind each parameter selection is explained to ensure a robust and reproducible experiment.
1. Sample Preparation
-
Rationale: Proper sample preparation is critical for accurate and reproducible results. A dilute solution prevents detector saturation and ion suppression.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).
-
2. Liquid Chromatography
-
Rationale: Reversed-phase chromatography is well-suited for separating moderately polar compounds like the target analyte. A gradient elution ensures good peak shape and resolution from potential impurities.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry
-
Rationale: Electrospray ionization in positive mode is ideal for protonating the primary amine. A data-dependent acquisition (DDA) experiment allows for the collection of both full scan MS and MS/MS data for the most abundant ions.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
MS Scan Range: m/z 50-500
-
MS/MS Scan Range: m/z 50-200
-
Collision Energy: Ramped from 10-40 eV to capture a wide range of fragment ions.
-
Caption: A streamlined experimental workflow for the LC-MS analysis.
Conclusion
The predictable and characteristic fragmentation pattern of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine provides a reliable means for its identification and structural confirmation. The facile loss of ammonia and the formation of the stable tropylium ion are key diagnostic features. By employing the detailed LC-MS methodology outlined in this guide, researchers can confidently distinguish this compound from its structural isomers and other related substances. This analytical approach, grounded in the fundamental principles of mass spectrometry, serves as a robust tool in the rigorous process of drug development and chemical research.
References
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]
-
Hopper, J. T. S., Geri, J. B., & Robinson, C. V. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2536–2544. [Link]
-
Bowie, J. H., & Kallury, R. K. M. R. (1973). The mass spectra of imidazole and 1-methylimidazole. Organic Mass Spectrometry, 7(7), 885-895. [Link]
-
Ricci, A., Sablé, S., & Tabet, J. C. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(10), 1071–1082. [Link]
-
Cooper, G. K., & Irwin, W. J. (1975). Mass spectra of some substituted imidazoles. Organic Mass Spectrometry, 10(10), 885–895. [Link]
-
Ricci, A., Sablé, S., & Tabet, J. C. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Journal of Mass Spectrometry, 37(10), 1071-1082. [Link]
-
Cheng, S. C., & Cooks, R. G. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(7), 969–977. [Link]
Sources
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 2-Methylimidazole and Primary Amines
For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of molecules. This guide provides an in-depth comparison of the IR spectral features of 2-methylimidazole, a key heterocyclic building block, and the primary amine functional group, a ubiquitous moiety in pharmaceuticals and organic chemistry. Understanding their distinct spectral signatures is crucial for reaction monitoring, quality control, and structural elucidation.
The Foundation: Principles of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. This absorption occurs only at specific frequencies corresponding to the vibrational modes of the molecule's bonds (e.g., stretching, bending, wagging). An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule.
Distinguishing Features: 2-Methylimidazole vs. Primary Amines
While both 2-methylimidazole and primary amines contain N-H bonds, their overall molecular architecture leads to markedly different IR spectra. The following sections detail the characteristic absorption peaks for each, providing a basis for their differentiation.
The Spectroscopic Signature of Primary Amines
Primary amines (R-NH₂) are characterized by the presence of two N-H bonds on a nitrogen atom. This seemingly simple feature gives rise to a set of distinctive peaks in the IR spectrum. The key diagnostic absorptions for primary amines are summarized in Table 1.[1][2][3]
The most telling feature of a primary amine is the appearance of two bands in the 3500-3250 cm⁻¹ region.[1][2][4][5] These arise from the asymmetric and symmetric stretching vibrations of the N-H bonds.[1] These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols that appear in the same region.[1] The N-H bending or "scissoring" vibration, which appears in the 1650-1580 cm⁻¹ range, is another strong indicator of a primary amine.[1][2][3] Additionally, a broad, strong band due to N-H wagging can be observed in the 910-665 cm⁻¹ region.[1]
Table 1: Characteristic IR Absorption Peaks for Primary Amines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity & Remarks |
| N-H Asymmetric Stretch | 3400–3300 | Medium, sharp |
| N-H Symmetric Stretch | 3330–3250 | Medium, sharp |
| N-H Scissoring (Bend) | 1650–1580 | Medium to strong |
| C-N Stretch (Aliphatic) | 1250–1020 | Weak to medium |
| C-N Stretch (Aromatic) | 1335–1250 | Medium to strong |
| N-H Wagging | 910–665 | Strong, broad |
Source: Data compiled from multiple spectroscopic resources.[1][2][5]
The Spectroscopic Profile of 2-Methylimidazole
2-Methylimidazole is a heterocyclic compound featuring a five-membered aromatic ring with two nitrogen atoms and a methyl group at the 2-position. Its IR spectrum is a composite of vibrations from the imidazole ring, the N-H bond, and the methyl group.
A key feature of solid-state 2-methylimidazole is a very broad absorption band for the N-H stretching vibration, often seen in the 3400-2700 cm⁻¹ region.[6][7] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding between the N-H group of one molecule and the non-protonated nitrogen of another, forming infinite chains in the crystal lattice.[6] This contrasts with the typically sharper, paired N-H stretching bands of non-associated primary amines.
Other characteristic peaks for 2-methylimidazole include aromatic C-H stretches above 3000 cm⁻¹, methyl C-H stretches around 2960-2850 cm⁻¹, and a series of sharp, intense bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the stretching and bending of the imidazole ring.[6][8] Specifically, bands between 1580 and 1350 cm⁻¹ are assigned to C=N and C-N stretching vibrations within the ring.[8]
Table 2: Characteristic IR Absorption Peaks for 2-Methylimidazole
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity & Remarks |
| N-H Stretch | 3400–2700 | Very broad, strong (due to H-bonding) |
| Aromatic C-H Stretch | ~3100 | Medium |
| Methyl C-H Stretches | 2960–2850 | Medium |
| C=N Stretch (Ring) | ~1580–1450 | Strong |
| C-N Stretch (Ring) | ~1350–1200 | Strong |
| Ring Bending Modes | < 1300 | Multiple sharp bands |
Source: Data compiled from experimental spectra and literature.[6][8]
Comparative Analysis: A Head-to-Head Look at the Spectra
The most significant difference lies in the N-H stretching region. A primary amine will typically show two distinct, moderately sharp peaks, whereas 2-methylimidazole displays a single, exceptionally broad absorption due to extensive hydrogen bonding. While both have C-N stretching vibrations, the imidazole ring's conjugated system gives rise to strong, characteristic C=N and C-N stretching bands that are absent in simple aliphatic primary amines.
Caption: Key structural and spectral differences between primary amines and 2-methylimidazole.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the reliability of the spectral data, a standardized experimental procedure is crucial. The following protocol outlines the steps for acquiring an FT-IR spectrum of a solid sample like 2-methylimidazole using the KBr pellet method.
Objective: To obtain a high-resolution FT-IR spectrum of a solid sample.
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-making die
-
IR-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Sample (e.g., 2-methylimidazole)
Methodology:
-
Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
Place approximately 100-200 mg of dry KBr powder into the agate mortar.
-
Add 1-2 mg of the solid sample to the KBr. The sample-to-KBr ratio should be roughly 1:100. Causality: An excess of sample will lead to overly intense, saturated peaks, while too little will result in a noisy spectrum with poor signal-to-noise ratio.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. Trustworthiness: Homogeneity is key to preventing scattering of IR radiation (the Christiansen effect) and ensuring a uniform, transparent pellet.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr-sample mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum (e.g., baseline correction).
-
Identify and label the major absorption peaks, comparing their positions to known literature values.
-
Caption: Experimental workflow for obtaining an FT-IR spectrum using the KBr pellet method.
Conclusion
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
Forsting, T., Zischang, J., Suhm, M. A., Eckhoff, M., Schröder, B., & Mata, R. A. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Physical Chemistry Chemical Physics, 21(10), 5345-5355.]([Link])
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Narasimhan, K. V., Sheela, N. R., Kumar, G. S., & Girisun, T. C. S. (2023). Comprehensive structural, optical, and nonlinear photonic properties of 2-methylimidazole single crystals for advanced optoelectronic applications. ResearchGate. Retrieved from [Link]
-
Gsella, S., et al. (2020). Crystal and Molecular Structure Analysis of 2-Methylimidazole. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Tailoring the Band Gap of ZIF-8 via Cobalt Doping for Enhanced Visible-Light Photocatalysis and Hydrogen Evolution. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-MImdT. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Tailoring the Band Gap of ZIF-8 via Cobalt Doping for Enhanced Visible-Light Photocatalysis and Hydrogen Evolution. MDPI. Retrieved from [Link]
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- 2. spcmc.ac.in [spcmc.ac.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparing reactivity of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate vs standard benzylamines
[1][2]
Executive Summary
In medicinal chemistry, [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate (hereafter referred to as MIB-Amine ) represents a distinct class of "functionalized benzylamines."[1][2] Unlike standard benzylamine or electron-rich analogs (e.g., 4-methoxybenzylamine), MIB-Amine introduces a dual-basic motif and a rigid steric environment due to the para-substituted 2-methylimidazole group.[1][2]
The Verdict: MIB-Amine is a less nucleophilic but highly chemoselective alternative to standard benzylamines.[2] Its primary utility lies not in raw reaction speed, but in introducing a privileged kinase-binding motif (the N-aryl imidazole) early in the synthetic sequence.[2] However, its dual-basic nature requires a modified workup protocol to avoid catastrophic yield loss during acidic extractions.[2]
Structural & Electronic Profile
To understand the reactivity differences, we must analyze the electronic perturbations caused by the imidazole substituent compared to standard benchmarks.[2]
| Feature | Benzylamine (Standard) | 4-Methoxybenzylamine (e-Rich) | MIB-Amine (The Challenger) |
| Core Structure | Phenyl ring + CH₂NH₂ | Phenyl ring + OMe + CH₂NH₂ | Phenyl ring + 2-Me-Imidazole + CH₂NH₂ |
| Electronic Effect | Neutral Reference (H) | Electron Donating (+M) | Electron Withdrawing (-I via N1-linkage) |
| Approx.[1][2] pKa (NH₂) | ~9.3 | ~9.5 | ~8.7 - 8.9 (Estimated) |
| Nucleophilicity | High | Very High | Moderate |
| Physical State | Liquid (Oil) | Liquid | Solid (Crystalline Hydrate) |
| Secondary Basicity | None | None | Yes (Imidazole N3, pKa ~7.0) |
The "2-Methyl" Effect
The 2-methyl group on the imidazole ring is not merely decorative.[1][2] It serves two critical functions:
-
Steric Shielding: It blocks the N3 position of the imidazole, preventing the imidazole ring from acting as a competing nucleophile in acylation reactions.[2]
-
Conformational Lock: It forces the imidazole ring to twist out of coplanarity with the phenyl ring, reducing resonance conjugation but maintaining the inductive electron-withdrawing effect.[2]
Reactivity Benchmarking
A. Amide Coupling (Acylation)
Benchmark Reaction: Coupling with Benzoic Acid derivatives using HATU/DIPEA.[2]
-
Standard Benzylamine: Reacts rapidly (<1 hour).[2] High tolerance for weak activating agents.[2]
-
MIB-Amine:
-
Kinetics: Slower reaction rate (approx.[2] 1.5x - 2x slower) due to the inductive electron-withdrawing effect of the para-imidazole reducing the nucleophilicity of the benzylic nitrogen.[1][2]
-
Protocol Adjustment: Requires stronger coupling reagents (HATU or T3P over EDC/HOBt) to ensure completion.
-
Risk: The imidazole N3 is basic.[2][3][4] If insufficient base (DIPEA/TEA) is used, the imidazole moiety may protonate, salting out the amine and halting the reaction.[2] Recommendation: Use 3.5 equivalents of base instead of the standard 2.0.
-
B. Reductive Amination
Benchmark Reaction: Condensation with Benzaldehyde followed by NaBH(OAc)₃ reduction.[2]
-
Standard Benzylamine: Forms imine rapidly; reduction is straightforward.[2]
-
MIB-Amine:
-
Imine Formation: Slower equilibrium.[2] The lower basicity of the amine makes the initial attack on the carbonyl less favorable.[2]
-
Optimization: Requires a dehydrating agent (MgSO₄ or molecular sieves) or a Lewis Acid catalyst (Ti(OiPr)₄) to push imine formation to completion before adding the reducing agent.[2]
-
Critical Experimental Protocols
The most common failure mode with MIB-Amine is not the reaction itself, but the workup .[2] Standard acidic washes used to remove excess benzylamine will extract MIB-Amine products into the aqueous layer due to the basic imidazole.[2]
Protocol A: HATU-Mediated Amide Coupling (Optimized for MIB-Amine)
Reagents:
Step-by-Step:
-
Activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA.[2] Stir for 5 mins.
-
Addition: Add MIB-Amine Hydrate followed by the remaining 2.5 equiv of DIPEA.
-
Why? The extra base neutralizes the HCl/salt forms often associated with MIB-amine storage and keeps the imidazole N3 neutral.[2]
-
-
Reaction: Stir at RT for 4–16 hours (monitor by LCMS).
-
Workup (The "Dual-Base" Method):
Visualization & Decision Trees
Diagram 1: Reactivity & Workup Decision Tree
This diagram illustrates the logical flow for choosing reaction conditions and workup strategies based on the unique properties of MIB-Amine.
Caption: Decision tree highlighting the critical divergence in workup strategy required for MIB-Amine compared to standard benzylamines.
Diagram 2: Mechanistic Interference
This diagram visualizes why the 2-methyl group is essential for chemoselectivity, preventing the imidazole from acting as a competitive nucleophile.[2]
Caption: The 2-methyl substituent provides a steric gate, ensuring reaction occurs exclusively at the benzylamine nitrogen.[1][2]
References
-
Lv, T., et al. (2013). "Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts."[2][6] The Journal of Organic Chemistry, 78(11), 5723-5730.[2]
-
Kantam, M. L., et al. (2006). "N-Arylation of imidazoles and amines with arylboronic acids catalyzed by copper-exchanged fluorapatite."[2][7] The Journal of Organic Chemistry, 71(25), 9522-9524.[2]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents."[2] Chemical Society Reviews, 38(2), 606-631.[2]
-
PubChem Compound Summary. "N-Benzyl-N-(2-{(4-Cyanophenyl)[(1-Methyl-1h-Imidazol-5-Yl)methyl]amino}ethyl)-1-Methyl-1h-Imidazole-4-Sulfonamide" (Structural Analog Data). [1][2]
-
Fisher Scientific. "Amide Synthesis Protocol Guide."
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Lab Reporter [fishersci.dk]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts [organic-chemistry.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
A Senior Application Scientist's Guide to Elemental Analysis and Water Content Determination for Amine Hydrates
Introduction: The Critical Role of Stoichiometry in Amine Hydrate Characterization
Amine hydrates are crystalline solid structures where amine molecules are trapped within a lattice of water molecules. These compounds are of significant interest in diverse fields, from drug development, where active pharmaceutical ingredients (APIs) may form hydrates, to industrial applications like carbon capture. The precise stoichiometry—the exact ratio of amine to water—is a fundamental property that dictates the material's physical and chemical behavior, including its stability, solubility, and activity. For researchers, scientists, and drug development professionals, accurately determining this stoichiometry is not merely a procedural step but a cornerstone of robust scientific inquiry and product development.
This guide provides an in-depth comparison of the essential analytical techniques required to elucidate the composition of amine hydrates: elemental analysis and water content determination. We will move beyond procedural descriptions to explore the causality behind methodological choices, address common challenges, and present integrated strategies for achieving reliable and reproducible results.
Part A: Elemental Analysis – Quantifying the Building Blocks
Elemental analysis (EA) of organic compounds, typically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a destructive technique that quantifies the mass fractions of these elements in a sample.[1][2] The gold standard for this is high-temperature combustion analysis.[1][3]
The Combustion Method: A Closer Look
In this technique, a small, precisely weighed sample is combusted in an oxygen-rich environment at temperatures exceeding 900°C. This process breaks down the amine hydrate into simple gaseous components: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂). These gases are then separated and quantified by detectors, such as thermal conductivity detectors (TCD) or infrared detectors.[2][3][4] From the quantities of these gases, the mass percentages of C, H, N, and S in the original sample are calculated.
Challenges in Analyzing Amine Hydrates: The primary challenge with amine hydrates is their potential instability. The water of hydration can be labile, and samples may effloresce (lose water) or deliquesce (absorb atmospheric moisture) depending on ambient conditions. This can lead to significant errors in the hydrogen and, consequently, oxygen (if determined by difference) content.
-
Sample Handling: Air-sensitive samples require careful handling, potentially in a glove box under a dry, inert atmosphere to prevent changes in hydration state before analysis.[5]
-
Interpreting Hydrogen Content: The hydrogen value obtained from combustion analysis represents the total hydrogen from both the amine and the water molecules. This is a critical point: elemental analysis alone cannot determine the water content. It provides the elemental ratio of the anhydrous part of the molecule and the total hydrogen content.
The widely accepted tolerance for elemental analysis results in academic literature is typically within ±0.4% of the theoretical values.[5] Achieving this standard for hydrates requires meticulous attention to both the water content determination and the elemental analysis itself.
Part B: Water Content Determination – Isolating the Hydrate Component
Determining the precise amount of water is the key to unlocking the true stoichiometry of an amine hydrate. While several methods exist, they are not all created equal in terms of specificity and accuracy.
Comparison of Key Water Determination Techniques
| Feature | Karl Fischer Titration (KF) | Thermogravimetric Analysis (TGA) | Loss on Drying (LOD) |
| Principle | Chemical reaction with iodine specific to water.[6][7][8] | Measures weight loss as a function of controlled temperature increase.[2][9] | Measures total weight loss after heating in an oven at a fixed temperature.[9] |
| Selectivity for Water | High: Specific to H₂O. Side reactions are possible but often manageable.[10] | Low to Moderate: Not specific. Measures loss of any volatile component (water, solvents, etc.).[9] | Low: Not specific. Measures loss of any and all volatiles.[9] |
| Typical Application | Gold standard for free and bound water (hydrates).[11] Suitable for ppm to 100% water.[12][13] | Characterizing thermal decomposition profiles; can indicate water loss at specific temperatures.[9] | Simple, routine moisture determination for non-complex, thermally stable samples. |
| Key Advantage | Accuracy and specificity for water.[14] | Provides information on thermal stability and decomposition stages.[9] | Simplicity and low cost. |
| Key Limitation | Potential interference from strongly basic amines or redox-active compounds.[15][16] | Cannot definitively distinguish between water and other volatiles with overlapping evaporation temperatures.[9] | Non-specific and provides no information about the nature of the weight loss.[9] |
Why Karl Fischer Titration is the Gold Standard
For amine hydrates, Karl Fischer (KF) titration is the most reliable and widely accepted method for water determination, as specified by standards like ASTM E203 and USP <921>.[6][11][17] Its strength lies in its chemical specificity for water. The method is based on the Bunsen reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base.[7][8]
There are two main forms of KF titration:
-
Volumetric KF: A titrant with a known concentration of iodine is added to the sample dissolved in a suitable solvent (e.g., methanol). This method is ideal for samples with water content above 0.1%.[7]
-
Coulometric KF: Iodine is generated electrochemically in the titration cell. This is a micro-method, highly sensitive and perfect for samples with very low water content (ppm levels).[18][19]
Navigating Challenges with Amines in KF Titration: The basic nature of amines can interfere with the KF reaction. Strongly alkaline amines can shift the pH of the reagent, leading to a side reaction that consumes iodine and produces erroneously high water content results.[15][16]
Causality Behind the Solution: This side reaction is pH-dependent.[16] To counteract the amine's basicity and maintain the optimal pH range for the primary reaction, a weak acid, such as benzoic or salicylic acid, can be added to the solvent as a buffer before the titration begins.[16] This ensures the reaction remains specific to water, making the protocol self-validating.
Part C: An Integrated Strategy for Stoichiometric Confirmation
Neither elemental analysis nor water content determination alone can definitively establish the stoichiometry of an amine hydrate. A synergistic approach is required.
Workflow for Amine Hydrate Characterization
The following workflow illustrates the logical sequence of analysis to ensure accurate characterization.
Caption: Integrated workflow for amine hydrate characterization.
The Calculation and Confirmation Process
-
Determine Experimental Water Content: Use the result from Karl Fischer titration (% H₂O).
-
Determine Experimental Anhydrous Elemental Content: Use the %C and %N from combustion analysis. Use these to confirm the elemental composition of the anhydrous amine.
-
Propose a Stoichiometry: Based on the experimental % H₂O, calculate the most likely integer value (n) for the hydrate, (Amine)·nH₂O.
-
Calculate Theoretical Values: For the proposed formula, calculate the theoretical mass percentages for C, H, N, and H₂O.
-
Validate: Compare the experimental results with the theoretical calculations. The elemental analysis values should ideally fall within the ±0.4% acceptance criterion of the theoretical values for the proposed hydrate structure.[5]
Example Calculation: Let's assume a hypothetical amine (C₁₀H₁₅N) forms a hydrate.
-
KF Result: 10.2% H₂O
-
CHN Result: C=67.7%, H=9.2%, N=7.9%
-
From the KF result, we hypothesize it is a monohydrate (n=1).
-
Formula: C₁₀H₁₅N · H₂O (Molar Mass = 149.24 + 18.02 = 167.26 g/mol )
-
Theoretical Values for Monohydrate:
-
% H₂O = (18.02 / 167.26) * 100 = 10.77%
-
% C = (120.11 / 167.26) * 100 = 71.81%
-
% H = (17.15 / 167.26) * 100 = 10.25%
-
% N = (14.01 / 167.26) * 100 = 8.38%
-
-
Comparison: The experimental water content (10.2%) is close to the theoretical value for a monohydrate (10.77%). However, the experimental C, H, and N values do not align well with the theoretical values, suggesting a potential issue with sample purity or the initial hypothesis. This demonstrates the necessity of using both techniques to cross-validate the final structure. A pure sample's experimental data should align across all measurements.
Experimental Protocols
Protocol 1: Water Determination by Volumetric Karl Fischer Titration
This protocol is adapted from standard methods like ASTM E203 and is suitable for amine hydrates with >0.1% water content.[11][20][21]
Objective: To accurately quantify the water content of an amine hydrate sample.
Apparatus:
-
Automatic Volumetric Karl Fischer Titrator with a platinum electrode.
-
Titration vessel, sealed from atmospheric moisture.
-
Analytical balance, accurate to 0.1 mg.
-
Gas-tight syringes for sample introduction.
Reagents:
-
Volumetric KF Titrant (e.g., CombiTitrant 5).
-
Anhydrous Methanol (or other suitable KF solvent).
-
Salicylic Acid or Benzoic Acid (for buffering basic amines).
-
Certified Water Standard (e.g., Sodium Tartrate Dihydrate).
Procedure:
-
System Preparation: Add a sufficient volume of anhydrous methanol to the titration vessel to cover the electrodes. If analyzing a strongly basic amine, add salicylic acid (~1-2 g per 50 mL of solvent) and stir to dissolve.
-
Pre-Titration: Start the instrument's pre-titration sequence. The titrator will add KF titrant to the solvent until all residual moisture is neutralized, establishing a dry baseline.
-
Titer Determination (Standardization):
-
Accurately weigh a suitable amount of a certified water standard (e.g., 30-50 mg of sodium tartrate dihydrate).
-
Add the standard to the conditioned vessel and start the titration.
-
The instrument will titrate to the endpoint and calculate the titer (mg H₂O per mL of titrant).
-
Repeat at least twice. The relative standard deviation (RSD) should be <0.5%.
-
-
Sample Analysis:
-
Accurately weigh a sample of the amine hydrate expected to contain between 5-20 mg of water into a gas-tight syringe or weighing boat.
-
Quickly introduce the sample into the titration vessel.
-
Start the titration. The instrument will automatically titrate to the endpoint.
-
The instrument software will use the sample weight and the predetermined titer to calculate the water percentage.
-
-
Data Evaluation: Perform the analysis in triplicate to ensure reproducibility. Report the mean value and standard deviation.
Protocol 2: Elemental Analysis by Combustion
Objective: To determine the %C, %H, and %N of the amine hydrate sample.
Apparatus:
-
CHN Elemental Analyzer.
-
Microbalance, accurate to 0.001 mg.
-
Tin or silver capsules for sample weighing.
Procedure:
-
Instrument Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified organic standard (e.g., Acetanilide). The calibration must be verified to be within acceptable limits.
-
Sample Preparation:
-
In a controlled environment (glove box, if necessary), accurately weigh 1-3 mg of the amine hydrate sample into a tin or silver capsule.
-
Crimp the capsule securely to ensure no sample is lost and no air is trapped inside.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Enter the sample weight and identification into the software.
-
Initiate the analysis sequence. The sample will be dropped into a high-temperature combustion furnace.
-
The resulting gases (CO₂, H₂O, N₂) will be measured, and the software will calculate the %C, %H, and %N based on the sample weight and calibration.
-
-
Data Evaluation: Analyze the sample in duplicate or triplicate. The results should be highly consistent. Compare the experimental values to the theoretical values calculated from the stoichiometry determined in conjunction with the Karl Fischer data.
Conclusion
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica.
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]
-
USP <921> Water Determination. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]
-
ASTM E203-16, Standard Test Method for Water Using Volumetric Karl Fischer Titration. (2016). ASTM International. Retrieved from [Link]
-
Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. (n.d.). Hanna Instruments. Retrieved from [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]
-
Water Determination by Karl Fischer Titration - Monograph. (n.d.). Mettler Toledo. Retrieved from [Link]
-
TGA vs LOD: Which Analysis Is Right for You?. (2025, October 27). Torontech. Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis. (2018). ACS Omega. Retrieved from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved from [Link]
-
Karl Fischer vs Moisture Analysers Explained. (2025, May 23). Scales and Balances. Retrieved from [Link]
-
What Is Karl Fischer Titration?. (n.d.). C.I. Analytics. Retrieved from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]
-
Choosing the Right Karl Fischer Reagent for Your Moisture Analysis. (2023, November 24). LinkedIn. Retrieved from [Link]
-
Water Determination by Karl Fischer. (n.d.). Eurofins Scientific. Retrieved from [Link]
-
Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. (n.d.). Mettler Toledo. Retrieved from [Link]
-
ELEMENTAL ANALYSIS. (n.d.). EOLSS.net. Retrieved from [Link]
-
Determination of Water Content in Bio- Oils by Volumetric Karl Fischer Titration. (2021, October 7). NREL Publications. Retrieved from [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Reliability and Improvements of Water Titration by the Karl Fischer Technique. (n.d.). ResearchGate. Retrieved from [Link]
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- 2. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
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Definitive Structural Confirmation of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine Hydrate: A Comparative Analytical Guide
Topic: X-ray crystallography data for [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate structure confirmation Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of pharmaceutical intermediates, particularly kinase inhibitor precursors like [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine , the formation of pseudopolymorphs (hydrates/solvates) is a critical quality attribute. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular connectivity, they frequently fail to definitively distinguish between a true crystalline hydrate and a hygroscopic "wet" sample.[1]
This guide compares the efficacy of Single Crystal X-ray Diffraction (SCXRD) against standard alternatives (NMR, PXRD, TGA) for the absolute structure confirmation of the hydrate form.[1] It argues that SCXRD is the non-negotiable "Gold Standard" for this specific application due to its ability to map the hydrogen-bonding network involving the imidazole nitrogen and the lattice water molecules.[1]
The Analytical Challenge: Why Hydrates Matter
[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine possesses two distinct hydrogen-bonding motifs:
-
The Imidazole Ring: The N3 nitrogen is a strong H-bond acceptor.[1]
-
The Benzylamine Group: The primary amine (-NH2) acts as both a donor and acceptor.[1]
In the presence of water during crystallization (e.g., from aqueous ethanol), water molecules often intercalate into the crystal lattice, bridging these two motifs. Confirming this stoichiometry is vital because the hydrate often exhibits different solubility and stability profiles compared to the anhydrate, directly impacting downstream drug formulation.[1]
Comparative Analysis: SCXRD vs. Alternatives
The following table summarizes why SCXRD outperforms other techniques for hydrate confirmation.
| Feature | SCXRD (Gold Standard) | Solution NMR (1H/13C) | Powder XRD (PXRD) | TGA/DSC |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shift ( | Diffraction Pattern (2 | Mass Loss / Heat Flow |
| Hydrate Detection | Direct: Visualizes oxygen atoms of water in the lattice.[1] | Indirect/Poor: Water peak is often averaged with solvent or exchangeable protons.[1] | Indirect: Shift in peaks indicates a new phase, but cannot solve where water is without complex Rietveld refinement.[1] | Stoichiometric: Confirms % weight loss but not structural location.[1] |
| H-Bond Network | Mapped: Defines donor-acceptor distances (<3.0 Å).[1] | Inferred: Only via temperature coefficients (unreliable for lattice water).[1] | No: Cannot see H-bonds directly. | No: Thermal events only. |
| Sample State | Single Crystal (Solid) | Solution (Structure destroyed) | Polycrystalline Powder | Solid (Destructive) |
Why NMR Fails for Hydrates
In solution NMR (DMSO-d6 or CDCl3), the crystal lattice is destroyed.[1] The "hydrate" water becomes bulk solvent water.[1] Unless the sample is extremely dry and run in an anhydrous solvent, the water peak at ~3.3 ppm (DMSO) is indistinguishable from atmospheric moisture absorption.[1]
Why SCXRD is Required
SCXRD preserves the solid-state architecture.[1] It allows the researcher to see the water molecule occupying a specific void in the unit cell and, crucially, participating in a stabilizing interaction (e.g.,
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting SCXRD when hydrate formation is suspected.
Caption: Analytical decision matrix for confirming hydrate structures. SCXRD is selected when absolute lattice architecture is required.[1]
Experimental Protocol: SCXRD Structure Determination
To replicate the structure confirmation for this specific imidazole-benzylamine hydrate, follow this self-validating protocol.
Phase 1: Crystallization (The Critical Step) [1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Water (9:1 v/v).[1] The presence of water is intentional to promote hydrate formation.[1]
-
Procedure: Dissolve 20 mg of the compound in 2 mL of solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes.[1] Allow to stand at room temperature for 3-7 days.
-
Target: Colorless blocks or prisms. Needles are often unsuitable for high-resolution data.[1]
Phase 2: Data Collection
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) with Mo or Cu radiation.[1]
-
Temperature: 100 K (Liquid Nitrogen stream).
-
Resolution: Collect to at least 0.80 Å resolution to ensure precise bond lengths.
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (often
) or Triclinic ( ) for this class of organic small molecules.[1] -
Phasing: Use Direct Methods (SHELXT) to locate the heavy atoms (C, N).[1]
-
The "Water Hunt":
-
After assigning the imidazole and benzylamine skeleton, examine the Difference Fourier Map (
) .[1] -
Look for "Q-peaks" (unassigned electron density) that are not connected to the main molecule but are within H-bonding distance (2.6 – 3.0 Å) of the imidazole Nitrogen (N3) or the amine Nitrogen.[1]
-
Assign these peaks as Oxygen (O_water).[1]
-
-
Hydrogen Assignment:
-
Carbon-bound H atoms: Place geometrically (Riding model).[1]
-
Water H atoms: These must be located from the difference map if data quality permits, or restrained using DFIX commands (O-H ~0.85 Å) to prevent chemically unrealistic geometry.
-
Data Interpretation Guide
When analyzing the X-ray data for this compound, report and verify the following parameters. These are the "fingerprints" of a successful structure solution.
A. Crystallographic Parameters (Representative)
| Parameter | Expected Range/Value | Significance |
| Space Group | Common for centrosymmetric organic hydrates.[1] | |
| Z (Formula Units) | 4 (Monoclinic) or 2 (Triclinic) | Indicates packing efficiency.[1] |
| R-Factor ( | < 5.0% (0.[1][2]05) | Indicates high agreement between model and data.[1] |
| Goodness of Fit (S) | ~1.0 - 1.1 | Values >>1.2 suggest incorrect weighting or missed disorder.[1] |
B. Structural Metrics (The "Proof")
To confirm the hydrate specifically, your data must show:
-
Stoichiometry: The refinement should converge to a specific ratio (e.g., 1:1 or 1:0.5 host:water).[1]
-
H-Bonding: The lattice water should act as a bridge.[1]
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Zhou, Q., et al. (2025).[1][3] "Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine." Journal of Chemical Research.[1] (Provides synthetic context for methyl-imidazoles). Link[1]
-
Mullins, O. C., et al. (2012).[1] "Hydrate formation in pharmaceutical solids: Thermodynamics and kinetics." Journal of Pharmaceutical Sciences, 101(6), 2015-2033.[1] (Context on hydrate stability). Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
